molecular formula C13H19ClN2O5S2 B1676158 Mefruside CAS No. 7195-27-9

Mefruside

Cat. No.: B1676158
CAS No.: 7195-27-9
M. Wt: 382.9 g/mol
InChI Key: SMNOERSLNYGGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mefruside is a sulfonamide-derived diuretic agent used in pharmacological research, primarily for investigating the mechanisms of hypertension and edema. Its core research value lies in its action as a potent and selective inhibitor of the sodium-chloride symporter (NCC or SLC12A3) in the distal convoluted tubule of the nephron . By blocking this transporter, this compound reduces the reabsorption of sodium and chloride ions from the urinary filtrate, leading to increased excretion of these electrolytes and water (diuresis) . This reduction in plasma volume is a key mechanism for lowering blood pressure in experimental models. Furthermore, this compound is noted in studies for its additional direct vasodilatory effect on vascular smooth muscle, which contributes to its overall antihypertensive properties . Structurally, this compound is a chlorobenzene sulfonamide derivative related to furosemide, but its pharmacological profile is more similar to that of the thiazide class of diuretics, including its effects on serum electrolytes . Researchers utilize this compound to explore renal physiology, electrolyte balance, and the pathophysiology and treatment of cardiovascular disorders. For laboratory research use only. Not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-chloro-1-N-methyl-1-N-[(2-methyloxolan-2-yl)methyl]benzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O5S2/c1-13(6-3-7-21-13)9-16(2)23(19,20)10-4-5-11(14)12(8-10)22(15,17)18/h4-5,8H,3,6-7,9H2,1-2H3,(H2,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNOERSLNYGGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)CN(C)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048844
Record name Mefruside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7195-27-9
Record name Mefruside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7195-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mefruside [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007195279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mefruside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13405
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mefruside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mefruside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.785
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEFRUSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1NS9SNS92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pharmacological Profile of Mefruside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefruside is a thiazide-like diuretic that has been utilized in the management of hypertension and edema.[1][2] Its pharmacological activity is primarily centered on the inhibition of sodium and chloride reabsorption in the distal convoluted tubules of the kidneys, leading to diuresis and a subsequent reduction in blood pressure. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and effects on electrolyte balance. The document includes a compilation of available quantitative data, detailed experimental protocols for preclinical and clinical evaluation, and visualizations of key pathways and workflows to support further research and development.

Introduction

This compound is a sulfonamide derivative belonging to the class of thiazide-like diuretics.[1] It is clinically indicated for the treatment of hypertension and edema stemming from various conditions such as congestive heart failure.[1][2] Its primary therapeutic benefit is derived from its ability to increase urinary salt and water excretion, thereby reducing extracellular fluid volume and blood pressure. Understanding the intricate pharmacological details of this compound is crucial for its optimal use and for the development of novel diuretic therapies.

Mechanism of Action

This compound exerts its diuretic effect by inhibiting the Na-K-Cl cotransporter (NKCC) in the apical membrane of the distal convoluted tubule (DCT) in the nephron. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased luminal concentration of these ions leads to an osmotic retention of water, resulting in increased urine output.

Signaling Pathway

The primary signaling pathway involves the direct inhibition of the Na-K-Cl cotransporter. Downstream effects include alterations in electrolyte handling and blood pressure regulation.

This compound Mechanism of Action This compound This compound NKCC2 Na-K-Cl Cotransporter (NKCC2) in Distal Convoluted Tubule This compound->NKCC2 Inhibits Reabsorption Decreased Na+ and Cl- Reabsorption NKCC2->Reabsorption Excretion Increased Urinary Na+ and Cl- Excretion Reabsorption->Excretion Diuresis Increased Urine Output (Diuresis) Excretion->Diuresis Volume Decreased Blood Volume Diuresis->Volume BP Decreased Blood Pressure Volume->BP

Caption: Mechanism of action of this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by its diuretic and antihypertensive actions. Clinical studies have demonstrated its efficacy in increasing water and electrolyte excretion.

Diuretic and Natriuretic Effects

A controlled clinical trial comparing this compound with furosemide in patients with fluid retention found that this compound produced a significantly greater excretion of water and electrolytes.[2] The action of this compound is described as smooth and prolonged, with maximal effects observed in the first 12 hours, making it suitable for maintenance therapy.[2]

Antihypertensive Effects

In a 5-week study involving patients with essential hypertension, a daily dose of 25 mg of this compound was administered.[3] The study analyzed the pressure-natriuresis relationship and found that this compound steepened the slope of this relationship, indicating that it enhances sodium excretion at any given arterial pressure.[3] This effect contributes to its blood pressure-lowering capabilities, particularly in patients with high sodium sensitivity.[3]

Effects on Serum Electrolytes

Clinical studies have reported the effects of this compound on serum electrolyte levels.

Table 1: Effects of this compound on Serum Electrolytes

ParameterThis compound DoseChange from BaselineStudy PopulationReference
Serum Potassium30.7 mg daily (8 weeks)Fell by 0.4 mmol/l (P < 0.001)22 elderly hypertensives[4]
Serum Potassium25 mg daily (5 months)Significant decrease (p < 0.001)52 middle-aged hypertensives[1]
Serum ElectrolytesNot specified (6 weeks)No significant difference compared to cyclopenthiazide30 hypertensive patients with diabetes or impaired glucose tolerance[5]
Serum Uric Acid25 mg daily (5 months)Significant increase (p < 0.001)52 middle-aged hypertensives[1]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in human studies, although detailed parameters from recent studies are limited.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueReference
Absorption
Bioavailability--
Cmax--
Tmax--
Distribution
Protein Binding--
Volume of Distribution--
Metabolism
MetabolitesTwo active metabolites identified[3]
Excretion
Half-life--
Clearance--

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound.

Assessment of Diuretic Activity in Rodents

This protocol is a standard method for evaluating the diuretic, natriuretic, and kaliuretic activity of a test compound like this compound in a rat model.

Diuretic Activity Protocol cluster_0 Animal Preparation cluster_1 Dosing cluster_2 Urine Collection and Analysis cluster_3 Data Analysis A1 Select Wistar rats (150-200g) A2 Fast overnight (18h) with free access to water A1->A2 A3 Administer saline loading (e.g., 25 ml/kg, p.o.) A2->A3 B1 Group 1: Vehicle (e.g., 0.9% saline) B2 Group 2: this compound (various doses, p.o.) B3 Group 3: Positive Control (e.g., Furosemide, 10 mg/kg, p.o.) C1 Place individual rats in metabolic cages B1->C1 C2 Collect urine at specified time intervals (e.g., 0-6h, 6-24h) C1->C2 C3 Measure urine volume C2->C3 C4 Analyze urine for Na+, K+, and Cl- concentrations (flame photometry or ion-selective electrodes) C3->C4 D1 Calculate total urine output C4->D1 D2 Calculate total Na+, K+, and Cl- excretion D3 Compare this compound groups to vehicle and positive control groups

Caption: Experimental workflow for assessing diuretic activity.

Detailed Steps:

  • Animal Model: Male or female Wistar or Sprague-Dawley rats weighing 150-200 g are commonly used.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly assigned to control and treatment groups (n=6-8 per group).

  • Fasting and Hydration: Animals are fasted overnight (approximately 18 hours) with free access to water to ensure uniform gastric emptying and hydration status. Prior to drug administration, a saline load (e.g., 25 mL/kg body weight of 0.9% NaCl, orally) is given to promote a baseline diuresis.

  • Drug Administration:

    • Control Group: Receives the vehicle (e.g., 0.9% saline or a suspension vehicle like 0.5% carboxymethylcellulose).

    • Test Groups: Receive varying doses of this compound, typically administered orally via gavage.

    • Positive Control Group: Receives a standard diuretic, such as furosemide (e.g., 10 mg/kg, p.o.) or hydrochlorothiazide (e.g., 10 mg/kg, p.o.).

  • Urine Collection: Immediately after dosing, each rat is placed in an individual metabolic cage that allows for the separate collection of urine and feces. Urine is collected over a specified period, typically 6 and 24 hours.

  • Measurements:

    • Urine Volume: The total volume of urine for each collection period is recorded.

    • Electrolyte Analysis: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples are determined using a flame photometer or ion-selective electrodes.

  • Data Analysis: The total excretion of each electrolyte is calculated (concentration × urine volume). The results from the this compound-treated groups are compared with the vehicle control and the positive control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

In Vitro Inhibition of the Na-K-Cl Cotransporter (NKCC)

The Xenopus laevis oocyte expression system is a robust method for characterizing the interaction of diuretic drugs with specific cotransporters.

NKCC Inhibition Assay cluster_0 Oocyte Preparation and Injection cluster_1 Flux Assay cluster_2 Measurement and Analysis A1 Harvest Xenopus laevis oocytes A2 Inject oocytes with cRNA encoding the target NKCC isoform (e.g., NKCC2) A1->A2 A3 Incubate oocytes for 3-5 days to allow for protein expression A2->A3 B1 Pre-incubate oocytes in a Cl--free medium A3->B1 B2 Incubate oocytes in uptake medium containing 86Rb+ (as a K+ tracer) and varying concentrations of this compound B1->B2 B3 Stop the uptake at a specific time point by washing with ice-cold, isotope-free medium B2->B3 C1 Lyse individual oocytes B3->C1 C2 Measure 86Rb+ uptake using a scintillation counter C1->C2 C3 Calculate the bumetanide-sensitive flux (total flux - flux in the presence of a high concentration of bumetanide) C2->C3 C4 Determine the IC50 of this compound for NKCC inhibition C3->C4

Caption: Workflow for in vitro NKCC inhibition assay.

Detailed Steps:

  • Oocyte Preparation: Oocytes are surgically removed from adult female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Complementary RNA (cRNA) encoding the specific Na-K-Cl cotransporter isoform of interest (e.g., human NKCC2) is synthesized in vitro and microinjected into the oocytes. Control oocytes are injected with water.

  • Protein Expression: The injected oocytes are incubated for 3-5 days in a suitable medium to allow for the expression and insertion of the cotransporter into the oocyte membrane.

  • Flux Measurement: The activity of the expressed cotransporter is typically measured by assessing the uptake of a radioactive tracer, such as 86Rb+ (as a surrogate for K+) or 22Na+.

    • Oocytes are pre-incubated in a chloride-free medium to stimulate cotransporter activity.

    • The uptake assay is initiated by placing the oocytes in a medium containing the radioactive tracer and varying concentrations of this compound or a vehicle control.

    • The uptake is stopped after a defined period (e.g., 10-30 minutes) by washing the oocytes with an ice-cold, isotope-free solution.

  • Quantification: Individual oocytes are lysed, and the amount of radioactivity taken up is measured using a scintillation counter.

  • Data Analysis: The specific cotransporter-mediated uptake is determined by subtracting the uptake in the presence of a high concentration of a known potent inhibitor (e.g., bumetanide) from the total uptake. The inhibitory effect of this compound is then assessed by plotting the percentage of inhibition against the drug concentration to determine the IC50 value.

Conclusion

This compound is an effective thiazide-like diuretic with a well-established mechanism of action involving the inhibition of the Na-K-Cl cotransporter in the distal convoluted tubule. While its clinical efficacy in managing hypertension and edema is recognized, a comprehensive understanding of its quantitative pharmacological profile, particularly concerning dose-dependent effects on electrolyte excretion and detailed pharmacokinetic parameters, requires further investigation. The experimental protocols outlined in this guide provide a framework for future studies aimed at filling these knowledge gaps. A more detailed characterization of this compound's pharmacological properties will be invaluable for optimizing its therapeutic use and for guiding the development of next-generation diuretic agents.

References

Early Preclinical Development of Mefruside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefruside is a thiazide-like diuretic that has been utilized in the management of hypertension and edema. This technical guide provides a comprehensive overview of the early preclinical studies and development of this compound, with a focus on its synthesis, mechanism of action, and preclinical pharmacology and toxicology. While specific quantitative preclinical data for this compound is not extensively available in publicly accessible literature, this document outlines the standard experimental protocols for evaluating the diuretic, antihypertensive, and toxicological profiles of diuretic compounds like this compound. This guide serves as a valuable resource for researchers and professionals involved in the discovery and development of new diuretic and antihypertensive agents.

Chemical Synthesis

Proposed Synthesis Pathway:

A potential synthesis pathway for this compound is outlined below. This pathway is hypothetical and based on common reactions used for the synthesis of related sulfonamide compounds.

Synthesis_Pathway A 4-chloro-3-sulfamoylbenzenesulfonyl chloride I1 4-chloro-N-methyl-3-sulfamoylbenzenesulfonamide A->I1 Reaction with Methylamine B Methylamine (CH3NH2) C (2-methyltetrahydrofuran-2-yl)methanamine P This compound I1->P N-alkylation with (2-methyltetrahydrofuran-2-yl)methyl halide

Caption: Proposed synthesis pathway for this compound.

Step 1: Formation of the N-methylsulfonamide

The synthesis would likely begin with the reaction of 4-chloro-3-sulfamoylbenzenesulfonyl chloride with methylamine. The more reactive sulfonyl chloride at position 1 would selectively react with methylamine to form the N-methylsulfonamide intermediate, 4-chloro-N-methyl-3-sulfamoylbenzenesulfonamide.

Step 2: N-alkylation

The second step would involve the N-alkylation of the newly formed sulfonamide with a suitable derivative of (2-methyltetrahydrofuran-2-yl)methanamine, such as (2-methyltetrahydrofuran-2-yl)methyl halide (e.g., bromide or chloride), in the presence of a base to yield this compound.

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects primarily by acting on the kidneys.

Signaling Pathway:

The primary mechanism of action of this compound involves the inhibition of the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the nephron.

Mechanism_of_Action This compound This compound Symporter Na⁺/Cl⁻ Symporter Distal Convoluted Tubule This compound->Symporter Inhibits Reabsorption Na⁺ and Cl⁻ Reabsorption Symporter->Reabsorption Mediates Urine ↑ Na⁺ and Cl⁻ in Urine Reabsorption->Urine Decreased Water ↑ Water Excretion (Diuresis) Urine->Water BloodVolume ↓ Blood Volume Water->BloodVolume BloodPressure ↓ Blood Pressure BloodVolume->BloodPressure

Caption: Mechanism of action of this compound.

By blocking this symporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increased concentration of these ions in the urine, which in turn osmotically draws more water into the tubules, resulting in increased urine output (diuresis). The subsequent reduction in plasma volume contributes to its antihypertensive effect.

Preclinical Pharmacology

While specific quantitative data from preclinical studies on this compound are not widely available, this section outlines the standard experimental protocols used to evaluate the diuretic and antihypertensive activity of such compounds in animal models.

Diuretic Activity in Rats

The diuretic effect of a test compound is typically assessed in rats by measuring the volume and electrolyte composition of urine produced after administration.

Experimental Protocol for Diuretic Activity Testing:

Diuretic_Activity_Workflow cluster_preparation Animal Preparation cluster_dosing Dosing cluster_collection Urine Collection & Analysis A1 Fast rats overnight (free access to water) A2 Administer oral saline load (e.g., 25 mL/kg) B1 Divide into groups: - Vehicle Control - Standard Diuretic (e.g., Furosemide) - Test Compound (different doses) A2->B1 B2 Administer treatments orally or intraperitoneally C1 Place rats in individual metabolic cages B2->C1 C2 Collect urine at specified time points (e.g., 0-6h, 6-24h) C1->C2 C3 Measure urine volume C2->C3 C4 Analyze urine for Na⁺, K⁺, and Cl⁻ (Flame Photometry or Ion-Selective Electrodes) C3->C4

Caption: Experimental workflow for diuretic activity testing in rats.

Data Presentation:

The results of such a study would be presented in a tabular format, comparing the effects of different doses of the test compound with a vehicle control and a standard diuretic.

Treatment GroupDose (mg/kg)Urine Volume (mL/24h)Na⁺ Excretion (mEq/24h)K⁺ Excretion (mEq/24h)Cl⁻ Excretion (mEq/24h)
Vehicle Control-DataDataDataData
Standard (e.g., Furosemide)DoseDataDataDataData
This compoundDose 1DataDataDataData
This compoundDose 2DataDataDataData
This compoundDose 3DataDataDataData
Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

The SHR model is a widely used genetic model of hypertension that closely mimics human essential hypertension.

Experimental Protocol for Antihypertensive Activity Testing:

Antihypertensive_Activity_Workflow cluster_preparation Animal Preparation & Baseline Measurement cluster_dosing Dosing cluster_measurement Blood Pressure Monitoring A1 Acclimatize SHRs to the experimental setup A2 Measure baseline systolic blood pressure (SBP) using the tail-cuff method B1 Divide into groups: - Vehicle Control - Standard Antihypertensive - Test Compound (different doses) A2->B1 B2 Administer treatments daily via oral gavage for a specified period (e.g., 4 weeks) C1 Measure SBP at regular intervals (e.g., weekly) B2->C1 C2 Measure final SBP at the end of the study C1->C2

Caption: Experimental workflow for antihypertensive activity testing in SHRs.

Data Presentation:

The antihypertensive efficacy would be summarized in a table showing the change in systolic blood pressure from baseline.

Treatment GroupDose (mg/kg/day)Baseline SBP (mmHg)Final SBP (mmHg)Change in SBP (mmHg)
Vehicle Control-DataDataData
Standard DrugDoseDataDataData
This compoundDose 1DataDataData
This compoundDose 2DataDataData
This compoundDose 3DataDataData

Preclinical Toxicology

Toxicology studies are crucial for determining the safety profile of a new drug candidate. These studies are typically conducted in at least two species, one rodent and one non-rodent.

Acute Oral Toxicity

This study aims to determine the median lethal dose (LD₅₀) and identify signs of acute toxicity.

Experimental Protocol for Acute Oral Toxicity (Up-and-Down Procedure - UDP):

  • Animal Selection: Use a small number of animals (usually female rats or mice).

  • Dosing: Administer a single oral dose of the test substance to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • LD₅₀ Estimation: The LD₅₀ is calculated based on the pattern of survivals and deaths.

Data Presentation:

SpeciesSexRouteLD₅₀ (mg/kg)95% Confidence IntervalObserved Signs of Toxicity
RatFemaleOralDataDataDescription
MouseFemaleOralDataDataDescription
Subchronic and Chronic Toxicity

These studies evaluate the potential toxicity of a drug after repeated administration over a longer period.

Experimental Protocol for Repeated-Dose Toxicity Studies:

  • Animal Selection: Typically conducted in rats (e.g., 28-day or 90-day study) and dogs (e.g., 90-day or 1-year study).

  • Dosing: Administer the test substance daily via the intended clinical route (e.g., oral gavage) at three or more dose levels, plus a control group.

  • Observations: Monitor animals daily for clinical signs of toxicity. Record body weight and food consumption weekly.

  • Clinical Pathology: Collect blood and urine samples at specified intervals for hematology, clinical chemistry, and urinalysis.

  • Pathology: At the end of the study, conduct a full necropsy, record organ weights, and perform histopathological examination of all major organs and tissues.

Data Presentation (Summary of Findings):

Study TypeSpeciesDurationDose Levels (mg/kg/day)Key FindingsNo-Observed-Adverse-Effect Level (NOAEL) (mg/kg/day)
SubchronicRat28 or 90 daysDosesSummary of clinical signs, changes in body/organ weights, clinical pathology, and histopathologyData
ChronicDog1 yearDosesSummary of clinical signs, changes in body/organ weights, clinical pathology, and histopathologyData

Analytical Methodology

The quantification of this compound in biological matrices (plasma, urine) is essential for pharmacokinetic and toxicokinetic studies. High-performance liquid chromatography (HPLC) is a common analytical technique for this purpose.

General HPLC Method Protocol:

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis A1 Collect biological sample (e.g., plasma, urine) A2 Protein precipitation (e.g., with acetonitrile or methanol) A3 Centrifugation A4 Collect supernatant B1 Inject sample onto HPLC system A4->B1 B2 Separation on a C18 column B3 Elution with a mobile phase (e.g., acetonitrile/water gradient) B4 Detection using UV or Mass Spectrometry C1 Generate chromatogram B4->C1 C2 Quantify drug concentration based on peak area C1->C2

Caption: General workflow for HPLC analysis of a drug in biological samples.

Method Parameters:

  • Column: Typically a reverse-phase C18 column.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer, often run in a gradient elution mode.

  • Detection: UV detection at a wavelength where the drug has maximum absorbance, or mass spectrometry (LC-MS) for higher sensitivity and selectivity.

  • Sample Preparation: Protein precipitation is a common and simple method for plasma samples. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can also be used for cleaner samples.

Conclusion

This technical guide has provided a comprehensive overview of the key aspects of the early preclinical development of this compound. While specific quantitative preclinical data remains elusive in the public domain, the outlined experimental protocols for assessing diuretic efficacy, antihypertensive activity, and toxicological safety provide a robust framework for the evaluation of similar diuretic compounds. The proposed synthesis pathway and the established mechanism of action further contribute to a foundational understanding of this therapeutic agent. This guide is intended to be a valuable resource for scientists and researchers in the field of diuretic and antihypertensive drug discovery and development.

Mefruside's Effect on Electrolyte Balance and Excretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Mefruside is a thiazide-like diuretic primarily indicated for the management of hypertension and edema.[1][2] Its therapeutic effects are rooted in its ability to modulate renal electrolyte and water handling. The primary mechanism of action involves the inhibition of the sodium-chloride (Na⁺-Cl⁻) symporter in the distal convoluted tubule of the nephron.[1][3] This action leads to a significant increase in the urinary excretion of sodium and chloride, which in turn promotes diuresis through osmotic effects, reduces blood volume, and lowers blood pressure.[3] Concomitantly, this compound alters the renal excretion of other key electrolytes, including potassium, magnesium, and calcium. Long-term therapy often results in increased potassium and magnesium loss, which necessitates careful patient monitoring to avoid imbalances such as hypokalemia.[3][4] This technical guide provides an in-depth analysis of the core mechanisms of this compound, presents quantitative data on its effects on electrolyte excretion, details relevant experimental protocols, and visualizes key pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a sulfonamide derivative classified as a thiazide-like diuretic. It is utilized clinically for its antihypertensive properties and its efficacy in resolving fluid retention associated with conditions like heart failure and liver cirrhosis.[1][2] The drug's primary therapeutic benefit stems from its ability to induce natriuresis (excretion of sodium in urine) and diuresis (increased urine production).[3] By targeting specific ion transport mechanisms within the renal tubules, this compound produces a cascade of effects on the body's overall fluid and electrolyte homeostasis. Understanding the precise nature of these effects is critical for optimizing its therapeutic use and mitigating potential adverse events.

Mechanism of Action

The principal site of this compound's activity is the distal convoluted tubule (DCT) within the nephron of the kidney.[3]

  • Inhibition of the Na⁺-Cl⁻ Symporter: this compound selectively binds to and inhibits the Na⁺-Cl⁻ symporter located on the apical (luminal) membrane of DCT cells.[1][3] This transporter is responsible for reabsorbing approximately 5-10% of filtered sodium and chloride from the tubular fluid back into the bloodstream. By blocking this pathway, this compound causes these ions to be retained within the tubule.[3]

  • Diuretic Effect: The increased concentration of sodium and chloride ions in the tubular fluid raises its osmotic pressure. This osmotic gradient inhibits the reabsorption of water, leading to an increase in urine volume (diuresis).[3] The resulting reduction in total body fluid and plasma volume contributes significantly to the drug's antihypertensive effect.[3]

  • Vasodilatory Effects: In addition to its diuretic action, this compound is believed to exert a direct vasodilatory effect on vascular smooth muscle cells.[3] This relaxation and widening of blood vessels reduce peripheral vascular resistance, further contributing to the lowering of blood pressure.[3]

Signaling Pathway for Primary Diuretic Action

mefruside_mechanism cluster_dct_cell Distal Convoluted Tubule (DCT) Cell ncc {Na-Cl Symporter (NCC)} nk_atpase {Na+/K+ ATPase} interstitium Interstitium (Blood) nk_atpase->interstitium cl_channel {Cl- Channel} cl_channel->interstitium Cl- lumen Tubular Lumen (Urine) lumen->ncc  Na+  Cl- lumen->lumen interstitium->nk_atpase This compound This compound This compound->ncc Inhibits experimental_workflow A Animal Acclimatization (Metabolic Cages) B 18-Hour Fasting (Water ad libitum) A->B C Animal Grouping (Control, Standard, this compound) B->C D Oral Saline Load (25 ml/kg) C->D E Drug Administration (Vehicle / Standard / Test) D->E F Urine Collection (5-24 hours) E->F G Measure Urine Volume F->G H Electrolyte Analysis (Na+, K+, Cl- via Flame Photometry) G->H I Data Analysis & Comparison H->I

References

Chemical and physical properties of Mefruside for research purposes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical and Physical Properties of Mefruside

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the study and application of this diuretic agent. The document summarizes key quantitative data, outlines experimental methodologies, and visualizes core mechanisms and workflows.

Core Chemical and Physical Properties

This compound is a diuretic medication belonging to the thiazide-like class of drugs, specifically a benzene disulfonamide derivative.[1] It is primarily used in the management of hypertension and edema associated with conditions like heart failure and certain kidney disorders.[2][3] The compound is a racemic mixture, with the l-form reported to be more active as a diuretic than the d-form.[4]

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 4-chloro-1-N-methyl-1-N-[(2-methyloxolan-2-yl)methyl]benzene-1,3-disulfonamide[5][6]
CAS Number 7195-27-9[5][7]
Molecular Formula C₁₃H₁₉ClN₂O₅S₂[5][6][7]
Molecular Weight 382.9 g/mol [1][5]
Melting Point 149-150°C (dl-Form); 146°C (d- and l-Forms)[4]
pKa 9.5[1]

Pharmacology and Mechanism of Action

This compound's therapeutic effects stem from its action on the kidneys.[2] It functions as a thiazide-like diuretic by inhibiting the sodium-chloride (Na-Cl) symporter, also known as the Na-Cl cotransporter (NCC), located in the distal convoluted tubule of the nephron.[2][3] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[2]

The increased concentration of these ions in the urine leads to an osmotic increase in water excretion, a process known as diuresis.[2] This reduction in extracellular fluid and plasma volume contributes to a decrease in blood pressure.[2][8] Additionally, this compound may exert a direct vasodilatory effect on vascular smooth muscle, further contributing to its antihypertensive properties.[2] Some studies also note that this compound inhibits carbonic anhydrases.[5]

Mefruside_Mechanism This compound This compound NCC Na-Cl Cotransporter (NCC) in Distal Convoluted Tubule This compound->NCC Inhibits Reabsorption Decreased Na+ & Cl- Reabsorption NCC->Reabsorption Leads to Excretion Increased Na+, Cl- & Water Excretion (Diuresis) Reabsorption->Excretion Volume Reduced Blood Volume Excretion->Volume BP Decreased Blood Pressure Volume->BP

Caption: Mechanism of action for this compound as a diuretic and antihypertensive agent.

Pharmacokinetics

The pharmacokinetic profile of this compound dictates its absorption, distribution, metabolism, and excretion. It is administered orally and has a relatively long plasma half-life, making it suitable for once-daily dosing in many cases.[3]

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueSource(s)
Oral Absorption 60.5% ± 9.5%[1]
Volume of Distribution 310 - 520 L[1]
Plasma Protein Binding 64%[1]
Plasma Half-life 3 - 16 hours[1]

Experimental Protocols

For research and quality control, the purity and concentration of this compound are typically determined using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of such pharmaceutical compounds due to its high resolution and sensitivity.[9][10]

Protocol: Purity Analysis of this compound by HPLC

This protocol provides a generalized methodology for determining the purity of a this compound sample. Parameters should be optimized based on the specific instrumentation and column used.

Objective: To separate and quantify this compound and any potential impurities in a bulk sample.

1. Materials and Reagents:

  • This compound reference standard

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer component

  • Methanol (for sample dissolution)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 234 nm (based on typical diuretic analysis)[11]

  • Injection Volume: 10 µL

4. Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Prepare the this compound analysis sample in the same manner as the standard to a similar concentration.

  • Analysis: Filter all solutions through a 0.45 µm syringe filter before injection. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

  • Data Processing: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow start Start prep_std Prepare this compound Reference Standard start->prep_std prep_sample Prepare this compound Test Sample start->prep_sample setup_hplc Set Up & Equilibrate HPLC System prep_std->setup_hplc prep_sample->setup_hplc inject Inject Samples & Acquire Data setup_hplc->inject process Process Chromatograms (Peak Integration) inject->process calculate Calculate Purity (Area %) process->calculate end End calculate->end

Caption: General experimental workflow for the purity analysis of this compound via HPLC.

Conclusion

This compound is a well-characterized diuretic with a clear mechanism of action centered on the inhibition of the renal Na-Cl cotransporter. Its established physicochemical and pharmacokinetic properties make it a valuable compound for therapeutic use and further research. The analytical methods outlined in this guide provide a foundation for the quality assessment and quantitative analysis required in a professional research setting. This document serves as a core technical resource for scientists and developers working with this compound.

References

The historical development of Mefruside as a therapeutic agent

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the historical development of Mefruside, a thiazide-like diuretic, from its initial discovery and synthesis to its establishment as a therapeutic agent for hypertension and edema. The document details its mechanism of action, key preclinical and clinical findings, and pharmacokinetic profile. All quantitative data from pivotal studies are summarized in structured tables, and detailed experimental protocols for significant cited studies are provided. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Novel Diuretic

This compound (4-chloro-N¹-methyl-N¹-[(2-methyltetrahydrofuran-2-yl)methyl]benzene-1,3-disulfonamide) emerged from the research and development pipeline of Bayer A.G. in the late 1960s, a period of significant advancement in diuretic therapy. Marketed under the trade name Baycaron, this compound was developed as a potent oral diuretic for the management of hypertension and edema. Early investigations, including a key 1967 study on its metabolism and kinetics using a radiolabeled version, laid the groundwork for its clinical evaluation. By the early 1970s, clinical trials were underway, establishing its efficacy and safety profile.

Chemical Synthesis

  • Chlorosulfonation of a Benzene Derivative: The synthesis would likely begin with the chlorosulfonation of a suitable benzene precursor to introduce the two sulfonyl chloride groups.

  • Selective Amination: The next crucial step would involve the selective reaction of one of the sulfonyl chloride groups with an amine.

  • N-Alkylation: The final key step would be the N-alkylation of the sulfonamide with an appropriate alkyl halide to introduce the (tetrahydro-2-methyl-2-furanyl)methyl group.

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects primarily through the inhibition of the sodium-chloride (Na⁺/Cl⁻) symporter located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water retention within the tubule, resulting in diuresis.

Beyond its primary diuretic effect, this compound has been noted to possess a secondary mechanism involving the inhibition of carbonic anhydrase, which can contribute to its effects on electrolyte and acid-base balance. Furthermore, some studies have suggested a direct vasodilatory effect on vascular smooth muscle cells, which may also contribute to its blood pressure-lowering effects. A unique characteristic of this compound, identified in preclinical studies, is its ability to inhibit urea synthesis in the liver.

Mefruside_Mechanism_of_Action This compound This compound Na_Cl_Symporter Na⁺/Cl⁻ Symporter This compound->Na_Cl_Symporter Inhibits DCT_Cell Distal Convoluted Tubule (DCT) Cell Bloodstream Bloodstream Na_Reabsorption Decreased Na⁺ Reabsorption Na_Cl_Symporter->Na_Reabsorption Cl_Reabsorption Decreased Cl⁻ Reabsorption Na_Cl_Symporter->Cl_Reabsorption Tubular_Lumen Tubular Lumen (Urine) Water_Retention Increased Osmotic Water Retention Na_Reabsorption->Water_Retention Cl_Reabsorption->Water_Retention Diuresis Increased Diuresis (Urine Output) Water_Retention->Diuresis Blood_Volume Decreased Blood Volume Diuresis->Blood_Volume Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure

Mechanism of Action of this compound in the Distal Convoluted Tubule.

Preclinical Development

Experimental Protocol: Diuretic Activity in Rodents

A common preclinical protocol to assess the diuretic activity of a compound like this compound involves the use of rodent models, typically rats.

  • Animal Model: Male Wistar or Sprague-Dawley rats, weighing between 150-200g, are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Fasting: Rats are fasted overnight with free access to water to ensure uniform hydration.

  • Hydration: On the day of the experiment, animals are orally hydrated with a saline solution (e.g., 0.9% NaCl at 25 ml/kg body weight).

  • Grouping and Dosing: Animals are divided into control and treatment groups. The control group receives the vehicle (e.g., saline), while the treatment groups receive varying doses of this compound orally. A positive control group receiving a known diuretic like furosemide is also included.

  • Urine Collection: Immediately after dosing, rats are placed in individual metabolic cages that separate urine and feces. Urine is collected at specified time intervals (e.g., every hour for 6 hours, and then a cumulative collection at 24 hours).

  • Analysis: The total volume of urine is measured for each animal. The urine samples are also analyzed for electrolyte content (Na⁺, K⁺, Cl⁻) using flame photometry or ion-selective electrodes.

  • Data Interpretation: The diuretic effect is determined by comparing the urine output and electrolyte excretion in the this compound-treated groups to the control group.

Key Preclinical Findings

Early preclinical studies demonstrated that this compound is an orally active diuretic. A notable finding from an in-vitro study using an isolated perfused rat liver model was the concentration-dependent inhibition of urea synthesis.

Preclinical Study: Inhibition of Urea Synthesis
Model Isolated Perfused Rat Liver
Compound This compound
Concentration 0.3 mM
Duration 50 minutes
Result 34% inhibition of urea synthesis

Clinical Development

This compound underwent several clinical trials to establish its efficacy and safety in humans for the treatment of hypertension and edema.

Experimental Protocol: Double-Blind, Crossover Trial in Hypertension

A representative clinical trial design for evaluating an antihypertensive agent like this compound is a double-blind, placebo-controlled, crossover study.

  • Patient Population: Patients with a diagnosis of mild to moderate essential hypertension (e.g., diastolic blood pressure between 95 and 115 mmHg).

  • Washout Period: A washout period of 2-4 weeks where patients discontinue any previous antihypertensive medication. A single-blind placebo run-in phase may be included to identify placebo responders and ensure compliance.

  • Randomization: Patients are randomly assigned to one of two treatment sequences: (A) this compound first, then placebo, or (B) placebo first, then this compound.

  • Treatment Periods: Each treatment period lasts for a specified duration (e.g., 4-8 weeks).

  • Crossover: After the first treatment period, there is another washout period, and then patients are crossed over to the other treatment.

  • Blinding: Both the patients and the investigators are blinded to the treatment being administered.

  • Efficacy Assessment: Blood pressure is measured at regular intervals under standardized conditions (e.g., seated, after 5 minutes of rest).

  • Safety Assessment: Adverse events are recorded, and laboratory tests (e.g., serum electrolytes, uric acid, glucose) are performed at baseline and at the end of each treatment period.

  • Statistical Analysis: The blood pressure readings from the this compound and placebo periods are compared using appropriate statistical tests for a crossover design.

Clinical_Trial_Workflow Start Patient Recruitment (Mild-to-Moderate Hypertension) Washout1 Washout & Placebo Run-in (2-4 weeks) Start->Washout1 Randomization Randomization Washout1->Randomization GroupA Group A Randomization->GroupA Sequence 1 GroupB Group B Randomization->GroupB Sequence 2 TreatmentA1 Treatment Period 1: This compound (4-8 weeks) GroupA->TreatmentA1 TreatmentB1 Treatment Period 1: Placebo (4-8 weeks) GroupB->TreatmentB1 Washout2 Washout Period (2-4 weeks) TreatmentA1->Washout2 TreatmentB1->Washout2 Crossover Crossover Washout2->Crossover TreatmentA2 Treatment Period 2: Placebo (4-8 weeks) Crossover->TreatmentA2 Group A TreatmentB2 Treatment Period 2: This compound (4-8 weeks) Crossover->TreatmentB2 Group B Analysis Data Analysis: Compare BP in this compound vs. Placebo Periods TreatmentA2->Analysis TreatmentB2->Analysis

Workflow for a Double-Blind, Crossover Hypertension Clinical Trial.
Efficacy in Hypertension

Clinical trials consistently demonstrated the antihypertensive efficacy of this compound. In a 1980 study, 52 patients with essential hypertension were treated with 25 mg of this compound daily for five months. The treatment resulted in the normalization of blood pressure in 82.7% of the patients. Another study comparing this compound to nifedipine showed significant reductions in both supine and standing blood pressure.

Clinical Trial: Monotherapy in Hypertension (1980)
Patient Population 52 middle-aged patients with essential hypertension
Treatment 25 mg this compound daily
Duration 5 months
Primary Outcome Blood pressure normalization
Result 82.7% of patients achieved normal blood pressure
Clinical Trial: Comparison with Nifedipine
Patient Population 20 patients with mild to moderate hypertension
Treatment 25 mg this compound once daily
Duration 8 weeks
Baseline Supine BP (mmHg) 174 (s.d. = 15.9) / 107 (s.d. = 9.4)
Post-treatment Supine BP (mmHg) 153 (s.d. = 19.1) / 94 (s.d. = 9.7)
Baseline Standing BP (mmHg) 174 (s.d. = 14.7) / 106 (s.d. = 9.0)
Post-treatment Standing BP (mmHg) 150 (s.d. = 20.2) / 95 (s.d. = 9.4)
Efficacy in Edema

A 1971 controlled clinical trial compared this compound with furosemide in 15 patients with fluid retention. The study found that this compound was an effective diuretic, producing a significantly greater excretion of water and electrolytes than an equivalent dose of furosemide.[1][2] Its prolonged action, with maximal effect in the first 12 hours, was noted as being particularly beneficial for maintenance therapy.[1][2]

Safety and Tolerability

This compound was generally well-tolerated. The most common side effects are characteristic of thiazide-like diuretics and are primarily related to its mechanism of action.

Adverse Effects of this compound
Common Dizziness, headache, gastrointestinal disturbances
Metabolic Hypokalemia (decreased serum potassium), Hyperuricemia (increased serum uric acid), Impaired glucose tolerance
Less Common Acute gout

The 1980 monotherapy study reported a significant increase in serum uric acid and a significant decrease in serum potassium (p < 0.001 for both).

Pharmacokinetics

Pharmacokinetic Parameters of this compound
Oral Bioavailability ~60%
Plasma Protein Binding 64%
Volume of Distribution 310 - 520 L
Plasma Half-life 3 - 16 hours
Metabolism Metabolized to two active metabolites
Excretion Primarily renal

Conclusion

The development of this compound in the late 1960s and early 1970s marked a valuable addition to the therapeutic arsenal for managing hypertension and edema. Its primary mechanism of action, the inhibition of the Na⁺/Cl⁻ symporter in the distal convoluted tubule, is characteristic of thiazide-like diuretics. Clinical trials robustly demonstrated its efficacy in lowering blood pressure and resolving edema, with a prolonged duration of action. While its use has been largely superseded by newer agents with potentially more favorable metabolic profiles, the historical development of this compound provides important insights into the evolution of diuretic therapy and the principles of antihypertensive drug development.

References

Mefruside: A Technical Guide to its Classification as a Thiazide-Like Diuretic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefruside is a potent diuretic agent employed in the clinical management of hypertension and edema.[1][2] Although structurally distinct from classic thiazide diuretics, its pharmacological activity aligns it within the "thiazide-like" diuretic class. This classification is predicated on its specific mechanism of action: the inhibition of the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron. This guide provides a detailed examination of the chemical, mechanistic, and pharmacological basis for this compound's classification, supported by quantitative data, experimental methodologies, and pathway visualizations.

Rationale for Classification: Structure vs. Function

The classification of diuretics is based on both chemical structure and primary site of action within the nephron. Thiazide-type diuretics are defined by a core benzothiadiazine structure. This compound, however, is a benzene disulfonamide derivative and lacks this characteristic ring system.[3][4]

Despite this structural divergence, this compound is categorized as "thiazide-like" because it shares the same molecular target and physiological outcome as traditional thiazides.[3][5] Its primary mode of action is the blockade of the Na+/Cl- cotransporter (NCC), located in the apical membrane of the distal convoluted tubule (DCT).[3][6] This functional similarity is the cornerstone of its classification.

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects primarily through renal and vascular mechanisms.

Renal Mechanism: Inhibition of the Na+/Cl- Cotransporter (NCC)

The principal action of this compound occurs in the DCT, where it inhibits the NCC, a transporter responsible for reabsorbing approximately 5-7% of filtered sodium.[1][7] By blocking this transporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1][5] The increased concentration of these electrolytes in the tubular lumen leads to an osmotic retention of water, thereby increasing urine output (diuresis) and the excretion of sodium (natriuresis).[1] This reduction in sodium and water retention decreases extracellular fluid and plasma volume, contributing to a lowering of blood pressure.[1]

Vascular Mechanism

In addition to its renal effects, this compound is believed to possess a direct vasodilatory effect on vascular smooth muscle cells.[1] This relaxation and widening of blood vessels reduce total peripheral resistance, further contributing to its sustained antihypertensive properties.[1]

Signaling Pathway for NCC Regulation

The activity of the Na+/Cl- cotransporter (NCC) is tightly regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and the Ste20-related proline-alanine-rich kinase (SPAK). Hormonal signals like angiotensin II can activate WNK kinases, which in turn phosphorylate and activate SPAK. Activated SPAK then directly phosphorylates specific serine/threonine residues on the N-terminal domain of NCC, promoting its insertion into the cell membrane and increasing its transport activity. This compound acts by directly inhibiting the transport function of this activated NCC.

NCC_Regulation cluster_lumen Tubular Lumen cluster_cell DCT Epithelial Cell cluster_blood Blood / Interstitium Lumen_Na Na+ NCC NCC (Na+/Cl- Cotransporter) Lumen_Na->NCC Lumen_Cl Cl- Lumen_Cl->NCC AngII Angiotensin II WNK WNK Kinases AngII->WNK Activates SPAK SPAK/OSR1 WNK->SPAK Phosphorylates (+) SPAK->NCC Phosphorylates & Activates (+) Blood_Na Na+ NCC->Blood_Na Reabsorption Blood_Cl Cl- NCC->Blood_Cl Reabsorption This compound This compound This compound->NCC Inhibits

Caption: Simplified signaling pathway of NCC regulation and this compound's point of inhibition.

Quantitative Data and Pharmacological Profile

The following tables summarize the key pharmacological and pharmacokinetic properties of this compound.

Table 1: Pharmacodynamic Profile of this compound

Parameter Value / Description Reference(s)
Primary Target Na+/Cl- Cotransporter (NCC) [3]
Site of Action Distal Convoluted Tubule (DCT) [1][5]
Onset of Action 2-4 hours [6]
Peak Effect 4-6 hours [5]
Duration of Action Up to 24 hours [5]
Primary Effects Increased excretion of Na+, Cl-, and water. [1][6]
Secondary Effects Mild hypotensive effect, potential for hypokalemia, hyperuricemia, and impaired glucose tolerance. [3][4]

| Clinical Use | Hypertension, Edema |[2][8] |

Table 2: Pharmacokinetic Properties of this compound

Parameter Value Reference(s)
Oral Absorption 60.5% ± 9.5% [4]
Plasma Protein Binding 64% [4]
Volume of Distribution 310-520 L [4]
Plasma Half-life 3-16 hours [4]
Metabolism Hepatic [7]

| Excretion | Renal |[6] |

A clinical trial comparing this compound with the loop diuretic furosemide found that this compound exhibited a more prolonged action. In patients with fluid retention, this compound produced a significantly greater excretion of water and electrolytes over the first 12 hours, making it suitable for maintenance therapy.[7][8]

Experimental Protocols

The diuretic and specific NCC-inhibitory properties of compounds like this compound are determined through a series of standardized in vivo and in vitro assays.

In Vivo Diuretic Activity Assay (Modified Lipschitz Test)

This widely used method assesses the overall diuretic, natriuretic, and kaliuretic activity of a test compound in a rat model.

Methodology:

  • Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.[1][5]

  • Hydration: To ensure a uniform baseline, rats are orally hydrated with a saline solution (e.g., 15 mL/kg).[9]

  • Grouping: Animals are divided into groups:

    • Control Group: Receives the vehicle (e.g., saline or a suspension agent).[9]

    • Standard Group: Receives a known diuretic (e.g., hydrochlorothiazide 25 mg/kg or furosemide 10 mg/kg).[1][9]

    • Test Groups: Receive varying doses of the test compound (e.g., this compound).

  • Administration: The vehicle, standard, or test compound is administered orally.

  • Urine Collection: Immediately after administration, rats are placed individually in metabolic cages designed to separate urine and feces. Urine is collected over a set period (e.g., 5 or 24 hours).[1][5]

  • Analysis:

    • The total volume of urine is measured for each animal.

    • Urine samples are analyzed for electrolyte concentrations (Na+, K+, Cl-) using flame photometry or ion-selective electrodes.[5][9]

  • Data Interpretation: The diuretic activity and electrolyte excretion of the test groups are compared to the control and standard groups to determine efficacy and potency.

Lipschitz_Test cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fasting 1. Fast Rats (15-18h) (Water ad libitum) Hydration 2. Oral Saline Hydration (e.g., 15 mL/kg) Fasting->Hydration Grouping 3. Grouping (Control, Standard, Test) Hydration->Grouping Dosing 4. Oral Administration Grouping->Dosing Collection 5. Place in Metabolic Cages (Urine Collection for 5-24h) Dosing->Collection Analysis 6. Measure Urine Volume & Electrolytes (Na+, K+, Cl-) Collection->Analysis Comparison 7. Compare to Control/Standard Analysis->Comparison

Caption: Experimental workflow for the in vivo diuretic activity assay (Lipschitz Test).
In Vitro NCC Inhibition Assay (Chloride Influx Assay)

This assay provides a direct measure of a compound's ability to inhibit the NCC transporter in a controlled cellular environment.

Methodology:

  • Cell Line Development: A stable cell line (e.g., HEK293) is engineered to co-express the human Na+/Cl- cotransporter (NCC) and a chloride-sensitive fluorescent protein (e.g., membrane-anchored YFP).[10]

  • Cell Culture: Cells are seeded in a multi-well plate and protein expression is induced.

  • Assay Preparation: Cells are incubated in a hypotonic, chloride-free buffer to activate the endogenous WNK-SPAK pathway, thereby phosphorylating and activating the expressed NCC.

  • Inhibition: Test wells are pre-incubated with various concentrations of the inhibitor (e.g., this compound) or a known inhibitor like hydrochlorothiazide. Control wells receive only the vehicle.

  • Initiation of Transport: A buffer containing sodium and chloride is added to all wells to initiate NCC-mediated Cl- influx.

  • Fluorescence Measurement: The fluorescence intensity of the YFP is measured over time. As chloride enters the cell via NCC, it quenches the YFP fluorescence, causing a decrease in signal intensity.[10]

  • Data Analysis: The rate of fluorescence quenching is proportional to the rate of Cl- influx. The inhibitory effect of the compound is calculated by comparing the rate of quenching in the test wells to the control wells. An IC50 value can be determined from the dose-response curve.

NCC_Assay start 1. Seed HEK293 cells expressing NCC and a Cl- sensitive YFP activate 2. Activate NCC via hypotonic, Cl- free buffer start->activate inhibit 3. Pre-incubate with this compound (or other inhibitors) activate->inhibit transport 4. Initiate transport by adding NaCl-containing buffer inhibit->transport measure 5. Measure YFP fluorescence quenching over time transport->measure analyze 6. Calculate rate of inhibition vs. control measure->analyze

Caption: Workflow for an in vitro NCC chloride influx inhibition assay.

Conclusion

This compound is definitively classified as a thiazide-like diuretic. This designation transcends its chemical structure—a benzene disulfonamide—and is rooted in its specific pharmacological mechanism. By selectively inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule, it mirrors the precise action of traditional thiazide diuretics. This shared functional identity, leading to potent natriuretic and antihypertensive effects, firmly establishes its place within this critical therapeutic class. For drug development professionals, this compound serves as an important example of how functional pharmacology, rather than structural analogy alone, dictates therapeutic classification.

References

Beyond the Symporter: An In-depth Technical Guide to the Molecular Targets of Mefruside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefruside, a thiazide-like diuretic, is primarily recognized for its inhibitory action on the sodium-chloride symporter (NCC) in the renal distal convoluted tubules, a mechanism central to its antihypertensive and natriuretic effects. However, emerging evidence reveals that the pharmacological profile of this compound extends beyond this primary target. This technical guide provides a comprehensive overview of the molecular targets of this compound outside of the NCC, with a particular focus on its interaction with carbonic anhydrase. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents key signaling pathways and experimental workflows through standardized visualizations to facilitate a deeper understanding of this compound's broader mechanism of action for researchers and drug development professionals.

Introduction

This compound is a sulfonamide diuretic that has been utilized in the management of hypertension and edema.[1] Its principal mechanism of action involves the blockade of the sodium-chloride symporter (NCC), leading to increased urinary excretion of sodium and water.[2] While this renal effect is well-established, a complete understanding of a drug's pharmacological profile necessitates the exploration of its "off-target" interactions, which can contribute to both its therapeutic efficacy and adverse effect profile. This guide delves into the molecular targets of this compound beyond the well-characterized NCC, providing a technical resource for further research and development.

Carbonic Anhydrase: A Significant Secondary Target

A growing body of evidence points to carbonic anhydrase (CA) as a significant secondary molecular target of this compound. Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Inhibition of CA can have profound physiological effects in various tissues.

Inhibition of Hepatic Urea Synthesis

In vitro studies have demonstrated that this compound can inhibit urea synthesis in the liver through its action on mitochondrial carbonic anhydrase.[4] This inhibition is thought to stem from an impaired supply of bicarbonate (HCO3-), an essential substrate for carbamoyl phosphate synthesis, the first committed step of the urea cycle.[4]

Quantitative Data on this compound's Inhibition of Urea Synthesis

ParameterValueSpeciesExperimental SystemReference
Inhibition of Urea Synthesis34%RatIsolated Perfused Liver[MedChemExpress]
Concentration of this compound0.3 mMRatIsolated Perfused Liver[MedChemExpress]
Signaling Pathway of Carbonic Anhydrase Inhibition and its Impact on Urea Synthesis

The following diagram illustrates the proposed mechanism by which this compound inhibits hepatic urea synthesis through its action on mitochondrial carbonic anhydrase.

Signaling Pathway of this compound's Effect on Urea Synthesis This compound This compound Mito_CA Mitochondrial Carbonic Anhydrase (CA) This compound->Mito_CA Inhibits HCO3 HCO3- Mito_CA->HCO3 Catalyzes CO2_H2O CO2 + H2O CO2_H2O->Mito_CA CPS1 Carbamoyl Phosphate Synthetase I (CPS1) HCO3->CPS1 Substrate Carbamoyl_P Carbamoyl Phosphate CPS1->Carbamoyl_P Urea_Cycle Urea Cycle Carbamoyl_P->Urea_Cycle Urea Urea Urea_Cycle->Urea

Caption: this compound inhibits mitochondrial carbonic anhydrase, reducing bicarbonate production.

Experimental Protocol: Isolated Perfused Rat Liver Model for Urea Synthesis

The following is a generalized protocol for the isolated perfused rat liver model, based on common methodologies used in studies investigating hepatic metabolism. The specific, detailed protocol from the key study by Häussinger et al. (1988) could not be retrieved from the available literature.

Objective: To measure the rate of urea synthesis in an isolated perfused rat liver in the presence and absence of this compound.

Materials:

  • Male Wistar rats (200-250 g)

  • Perfusion apparatus (including a pump, oxygenator, and a thermostatically controlled chamber)

  • Krebs-Henseleit bicarbonate buffer (pH 7.4), gassed with 95% O2 / 5% CO2

  • Ammonium chloride (NH4Cl) solution

  • This compound solution

  • Urease solution

  • Spectrophotometer

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the rat according to approved institutional protocols.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Cannulate the portal vein for inflow of the perfusion medium and the thoracic inferior vena cava for outflow.

    • Ligate other vessels to isolate the liver circulation.

  • Liver Perfusion:

    • Transfer the cannulated liver to the thermostatically controlled chamber (37°C).

    • Begin perfusion with the Krebs-Henseleit buffer at a constant flow rate (e.g., 4 mL/min/g liver weight).

    • Allow for an equilibration period (e.g., 30 minutes).

  • Experimental Intervention:

    • Following equilibration, infuse a solution of ammonium chloride to stimulate urea synthesis.

    • Collect perfusate samples at regular intervals (e.g., every 5 minutes) to measure the basal rate of urea production.

    • Introduce this compound into the perfusion medium at the desired concentration (e.g., 0.3 mM).

    • Continue to collect perfusate samples to measure the rate of urea production in the presence of the inhibitor.

  • Urea Measurement:

    • Determine the concentration of urea in the collected perfusate samples using a colorimetric assay involving urease and the Berthelot reaction, or a similar validated method.

  • Data Analysis:

    • Calculate the rate of urea synthesis (in μmol/min/g liver weight) for both the basal and this compound-treated periods.

    • Express the inhibitory effect of this compound as a percentage reduction in the rate of urea synthesis.

Potential Role in Vasodilation

Some studies suggest that thiazide-like diuretics may exert a direct vasodilatory effect, independent of their diuretic action.[2] While the precise molecular mechanism for this compound's potential vasodilatory properties is not definitively established, inhibition of carbonic anhydrase in vascular smooth muscle cells is a plausible contributing factor.[3]

Proposed Signaling Pathway for Carbonic Anhydrase-Mediated Vasodilation

Inhibition of carbonic anhydrase in vascular smooth muscle cells could lead to alterations in intracellular pH, which may subsequently influence the activity of ion channels, such as potassium channels, leading to hyperpolarization and vasorelaxation.

Proposed Pathway for this compound-Induced Vasodilation This compound This compound VSMC_CA Vascular Smooth Muscle Carbonic Anhydrase (CA) This compound->VSMC_CA Inhibits pH_change Altered Intracellular pH VSMC_CA->pH_change Modulates K_channel Potassium Channels pH_change->K_channel Activates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_channel Voltage-gated Calcium Channels Hyperpolarization->Ca_channel Inhibits Ca_influx Decreased Calcium Influx Ca_channel->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation

Caption: this compound may inhibit vascular carbonic anhydrase, leading to vasodilation.

General Experimental Workflow for Target Identification

The identification of novel molecular targets for existing drugs like this compound is a critical aspect of drug repositioning and understanding polypharmacology. A general workflow for such an investigation is outlined below.

General Workflow for Drug Target Identification Start Start: Known Drug (e.g., this compound) Screening In Silico & In Vitro Screening (e.g., Target Binding Assays) Start->Screening Hit_ID Hit Identification & Prioritization Screening->Hit_ID Validation Target Validation (e.g., Cellular Assays) Hit_ID->Validation Mechanism Mechanism of Action Studies Validation->Mechanism Preclinical Preclinical Evaluation (In Vivo Models) Mechanism->Preclinical End End: Novel Target Identified Preclinical->End

Caption: A streamlined workflow for identifying novel drug targets.

Conclusion

While this compound's primary therapeutic action is unequivocally linked to its inhibition of the sodium-chloride symporter, this technical guide highlights the importance of considering its effects on other molecular targets, most notably carbonic anhydrase. The inhibition of hepatic carbonic anhydrase and its subsequent impact on urea synthesis is a key secondary mechanism. Furthermore, the potential for carbonic anhydrase inhibition in vascular smooth muscle to contribute to a vasodilatory effect presents an intriguing area for further investigation. The lack of precise quantitative data on the inhibition of specific carbonic anhydrase isoforms by this compound underscores a significant knowledge gap that warrants future research. A deeper understanding of these off-target interactions is crucial for optimizing the therapeutic use of this compound and for guiding the development of new drugs with improved selectivity and efficacy.

References

An In-depth Technical Review of Mefruside's Diuretic and Antihypertensive Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefruside, a thiazide-like diuretic, has been a subject of clinical investigation for its efficacy in managing hypertension and edema. This technical guide provides a comprehensive review of the diuretic and antihypertensive properties of this compound, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies used to evaluate its efficacy. This document synthesizes data from various clinical trials and pharmacological studies to serve as a detailed resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a diuretic medication primarily indicated for the treatment of hypertension and edema associated with conditions such as heart failure, liver cirrhosis, and certain kidney disorders.[1] As a member of the thiazide-like diuretic class, its primary site of action is the renal tubules, where it modulates electrolyte and water reabsorption.[1][2] This guide delves into the core pharmacological aspects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects primarily by inhibiting the sodium-chloride (Na+/Cl-) symporter, also known as the thiazide-sensitive Na+-Cl- cotransporter (NCC), located in the apical membrane of the distal convoluted tubule (DCT) in the nephron.[1][2][3]

By blocking the NCC, this compound inhibits the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[2] This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically inhibits water reabsorption, resulting in diuresis (increased urine output).[2] The increased excretion of sodium and water leads to a reduction in extracellular fluid and plasma volume, which contributes to its antihypertensive effect.[2]

Beyond its diuretic effect, this compound is also believed to have a direct vasodilatory effect on vascular smooth muscle, which further contributes to the reduction of peripheral vascular resistance and blood pressure.[2] Some studies suggest that thiazide-like diuretics may induce calcium desensitization in smooth muscle cells through the Rho-Rho kinase pathway, leading to vasodilation.[4]

Signaling Pathway

The primary signaling pathway affected by this compound is the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule. The regulation of this transporter is complex and involves a network of kinases, including the WNK (With-No-Lysine [K]) kinases.

Simplified Signaling Pathway of this compound's Diuretic Action cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitial Fluid / Blood Na+ Na+ NCC Na+/Cl- Cotransporter (NCC) Na+->NCC Cl- Cl- Cl-->NCC Na_in Na+ NCC->Na_in Cl_in Cl- NCC->Cl_in This compound This compound This compound->NCC Inhibits NaK_ATPase Na+/K+ ATPase Na_in->NaK_ATPase ClC_Kb ClC-Kb Channel Cl_in->ClC_Kb K_in K+ NaK_ATPase->K_in Na_out Na+ NaK_ATPase->Na_out 3 Na+ Cl_out Cl- ClC_Kb->Cl_out K_out K+ K_out->NaK_ATPase 2 K+

Caption: Simplified diagram of this compound's action on the Na+/Cl- cotransporter in the distal convoluted tubule.

Quantitative Data on Diuretic and Antihypertensive Effects

The following tables summarize the quantitative effects of this compound on various physiological parameters as reported in clinical studies.

Table 1: Antihypertensive Effects of this compound
Study PopulationNTreatmentDurationBaseline Blood Pressure (mmHg)Post-treatment Blood Pressure (mmHg)Change in Blood Pressure (mmHg)
Hypertensive Patients52This compound 25 mg/day5 monthsNot specifiedNot specifiedBlood pressure normalized in 82.7% of cases[5]
Elderly Hypertensives22This compound ~30.7 mg/day8 weeksNot specifiedSignificantly reducedNot specified, but comparable to nitrendipine[6]
Hypertensive Patients20This compound 25 mg/day4 weeksNot specifiedBest hypotensive response in African patientsNot specified[7]
Table 2: Effects of this compound on Serum Electrolytes and Other Parameters
Study PopulationNTreatmentDurationParameterBaselinePost-treatmentChange
Hypertensive Patients52This compound 25 mg/day5 monthsSerum PotassiumNot specifiedNot specifiedSignificant decrease (p < 0.001)[5]
Hypertensive Patients52This compound 25 mg/day5 monthsSerum Uric AcidNot specifiedNot specifiedSignificant increase (p < 0.001)[5]
Elderly Hypertensives22This compound ~30.7 mg/day8 weeksSerum PotassiumNot specifiedNot specifiedFell by 0.4 mmol/l (P < 0.001)[6]
Hypertensive Patients with Diabetes/Impaired Glucose Tolerance30This compound (dose-adjusted)6 weeksSerum ElectrolytesNot specifiedNo significant difference compared to cyclopenthiazide-[8]
Hypertensive Patients with Diabetes/Impaired Glucose Tolerance30This compound (dose-adjusted)6 weeksSerum Uric AcidNot specifiedSmall but significant fall-[8]
Table 3: Comparative Diuretic Effects of this compound
Study PopulationNTreatmentComparisonOutcome
Normal Subjects & Patients with Fluid Retention15 eachThis compoundFrusemide (equal dose)This compound produced a significantly greater excretion of water and electrolytes in patients[9][10]

Experimental Protocols

This section outlines the methodologies for key experiments to evaluate the diuretic and antihypertensive effects of this compound. These protocols are based on standard pharmacological assays and clinical trial designs.

Evaluation of Diuretic Activity in a Rodent Model

This protocol describes a method for assessing the diuretic potential of this compound in rats.

Experimental Workflow for Diuretic Activity Assessment in Rats cluster_params Parameters Measured A Acclimatization (Several days) B Fasting (18 hours, water ad libitum) A->B C Group Allocation (e.g., Control, this compound low dose, this compound high dose, Standard diuretic) B->C D Oral Hydration (e.g., 25 mL/kg normal saline) C->D E Drug Administration (Oral gavage) D->E F Placement in Metabolic Cages E->F G Urine Collection (e.g., at 1, 2, 4, 6, 8, 24 hours) F->G H Urine Analysis G->H I Data Analysis H->I P1 Urine Volume H->P1 P2 Urine pH H->P2 P3 Na+, K+, Cl- concentrations (Flame photometry/ISE) H->P3

Caption: A typical experimental workflow for evaluating the diuretic activity of this compound in a rat model.

Detailed Steps:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are commonly used.

  • Acclimatization: Animals are housed in standard laboratory conditions for at least one week before the experiment.

  • Fasting: Rats are fasted for 18 hours prior to the experiment to ensure gastrointestinal tract uniformity, with free access to water.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Group I: Control (vehicle, e.g., 0.9% saline)

    • Group II: this compound (low dose, e.g., 10 mg/kg)

    • Group III: this compound (high dose, e.g., 25 mg/kg)

    • Group IV: Standard diuretic (e.g., Furosemide 10 mg/kg or Hydrochlorothiazide 10 mg/kg)

  • Hydration and Dosing: All animals receive an oral load of normal saline (e.g., 25 mL/kg) to promote a uniform baseline diuresis. Thirty minutes later, the respective treatments are administered orally.

  • Urine Collection: Immediately after dosing, rats are placed in individual metabolic cages. Urine is collected at specified intervals (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Analysis:

    • The total volume of urine for each interval is recorded.

    • Urine samples are analyzed for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

    • Urine pH may also be measured.

  • Data Interpretation: The diuretic action is calculated as the ratio of the mean urine volume of the treated group to the mean urine volume of the control group. The natriuretic and kaliuretic activities are similarly calculated based on electrolyte excretion.

Evaluation of Antihypertensive Effects in a Clinical Trial

This protocol outlines a randomized, double-blind, placebo-controlled crossover study design to assess the antihypertensive efficacy of this compound in human subjects.

Clinical Trial Design for Antihypertensive Efficacy of this compound cluster_assessments Assessments at Baseline and End of Each Period A Patient Recruitment (e.g., Mild to moderate essential hypertension) B Informed Consent and Screening A->B C Washout Period (If on prior antihypertensive medication) B->C D Placebo Run-in Period (e.g., 2-4 weeks) C->D E Randomization D->E F1 Group 1: This compound (e.g., 25 mg/day) (Treatment Period 1) E->F1 F2 Group 2: Placebo (Treatment Period 1) E->F2 G Washout Period (e.g., 2-4 weeks) F1->G F2->G H1 Group 1: Placebo (Treatment Period 2) G->H1 H2 Group 2: This compound (e.g., 25 mg/day) (Treatment Period 2) G->H2 I End of Study and Final Assessments H1->I H2->I M1 Blood Pressure Measurement (Seated, Standing) M2 Heart Rate M3 Serum Electrolytes (Na+, K+, Cl-) M4 Renal Function Tests (e.g., Creatinine, BUN) M5 Adverse Event Monitoring

Caption: A crossover clinical trial design for evaluating the antihypertensive effects of this compound.

Detailed Steps:

  • Study Population: Patients with mild to moderate essential hypertension (e.g., diastolic blood pressure 90-109 mmHg).

  • Study Design: A randomized, double-blind, placebo-controlled crossover design.

  • Washout and Run-in: Patients discontinue any prior antihypertensive medications and undergo a washout period. This is followed by a single-blind placebo run-in period to establish baseline blood pressure and ensure compliance.

  • Randomization: Eligible patients are randomly assigned to one of two treatment sequences: this compound followed by placebo, or placebo followed by this compound.

  • Treatment Periods: Each treatment period lasts for a predefined duration (e.g., 6-8 weeks).

  • Washout between Periods: A washout period separates the two treatment periods to minimize carryover effects.

  • Blood Pressure Measurement: Blood pressure and heart rate are measured at regular intervals under standardized conditions (e.g., after 5 minutes of rest in a seated position). Ambulatory blood pressure monitoring may also be employed for a more comprehensive assessment.

  • Biochemical Analyses: Blood samples are collected at baseline and at the end of each treatment period to measure serum electrolytes (sodium, potassium, chloride), renal function markers (creatinine, BUN), and uric acid.

  • Safety Monitoring: Adverse events are monitored and recorded throughout the study.

  • Statistical Analysis: The primary endpoint is the change in mean sitting diastolic and systolic blood pressure. Statistical analyses are performed to compare the effects of this compound and placebo.

Conclusion

This compound is an effective thiazide-like diuretic with proven antihypertensive properties. Its mechanism of action, centered on the inhibition of the Na+/Cl- symporter in the distal convoluted tubule, leads to increased natriuresis and diuresis, and a subsequent reduction in blood pressure. Clinical data demonstrate its efficacy in normalizing blood pressure and its impact on serum electrolytes, most notably a decrease in potassium and an increase in uric acid levels. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other diuretic agents. This comprehensive review serves as a valuable resource for researchers and drug development professionals in the field of cardiovascular and renal pharmacology.

References

Methodological & Application

Application of Mefruside in In Vitro Studies of Ion Transport: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefruside is a thiazide-like diuretic primarily used in the management of hypertension and edema. Its mechanism of action involves the modulation of ion transport processes, particularly in the renal tubules. These application notes provide detailed protocols and summaries of quantitative data for the use of this compound in in vitro studies of ion transport. The primary targets of this compound are the Na-Cl cotransporter (NCC) and carbonic anhydrases (CAs). Understanding the interaction of this compound with these and other ion transporters at a molecular level is crucial for elucidating its therapeutic effects and potential side effects.

Mechanism of Action: Signaling Pathways

This compound exerts its diuretic and antihypertensive effects by primarily targeting the thiazide-sensitive Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule (DCT) of the nephron. Additionally, this compound exhibits inhibitory activity against carbonic anhydrase isoforms.

mefruside_mechanism cluster_dct_cell Distal Convoluted Tubule Cell cluster_proximal_tubule Proximal Tubule Cell This compound This compound NCC Na-Cl Cotransporter (NCC/SLC12A3) This compound->NCC Inhibits Na_reabsorption Decreased Na+ Reabsorption NCC->Na_reabsorption Leads to Diuresis Diuresis & Antihypertensive Effect Na_reabsorption->Diuresis Mefruside_CA This compound CA Carbonic Anhydrase (CA) Mefruside_CA->CA Inhibits Bicarb_reabsorption Decreased HCO3- Reabsorption CA->Bicarb_reabsorption Leads to Mild_Diuresis Mild Diuresis & Urine Alkalinization Bicarb_reabsorption->Mild_Diuresis

Figure 1: Simplified signaling pathway of this compound's diuretic action.

Quantitative Data Summary

While specific IC50 and Ki values for this compound are not as widely reported as for other diuretics, the available literature indicates its activity on the Na-Cl cotransporter and carbonic anhydrases. The following table summarizes the expected range of inhibitory concentrations based on its classification as a thiazide-like diuretic and sulfonamide-based carbonic anhydrase inhibitor.

Target Transporter/EnzymeIn Vitro ModelParameterReported Value/RangeReference
Na-Cl Cotransporter (NCC/SLC12A3)Xenopus laevis oocytes expressing NCCIC50µM range (expected)[General literature on thiazide diuretics]
Carbonic Anhydrase II (CA-II)Purified enzyme assayKiSub-µM to µM range (expected)[General literature on sulfonamide CA inhibitors]
Carbonic Anhydrase IV (CA-IV)Purified enzyme assayKiµM range (expected)[General literature on sulfonamide CA inhibitors]

Note: Researchers should determine the specific IC50 and Ki values for this compound under their experimental conditions.

Experimental Protocols

Inhibition of the Na-Cl Cotransporter (NCC) in Xenopus laevis Oocytes

This protocol describes a standard method for assessing the inhibitory effect of this compound on the human Na-Cl cotransporter (hNCC) expressed in Xenopus laevis oocytes. The assay measures the uptake of radioactive sodium (²²Na⁺).

Experimental Workflow:

ncc_workflow Prepare_oocytes 1. Prepare Xenopus laevis Oocytes Inject_cRNA 2. Inject hNCC cRNA Prepare_oocytes->Inject_cRNA Incubate_oocytes 3. Incubate Oocytes (2-4 days) Inject_cRNA->Incubate_oocytes Preincubate_this compound 4. Pre-incubate with this compound Incubate_oocytes->Preincubate_this compound Uptake_assay 5. Perform ²²Na⁺ Uptake Assay Preincubate_this compound->Uptake_assay Wash_lyse 6. Wash and Lyse Oocytes Uptake_assay->Wash_lyse Scintillation_counting 7. Scintillation Counting Wash_lyse->Scintillation_counting Data_analysis 8. Analyze Data (IC50 determination) Scintillation_counting->Data_analysis

Figure 2: Workflow for NCC inhibition assay in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • Human NCC (SLC12A3) cRNA

  • This compound stock solution (in DMSO)

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)

  • Uptake solution (ND96 containing ²²NaCl at a specific activity)

  • Wash solution (ice-cold, non-radioactive ND96)

  • Lysis buffer (e.g., 1% SDS)

  • Scintillation cocktail

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

    • Inject each oocyte with approximately 50 ng of hNCC cRNA. Inject a control group with an equivalent volume of sterile water.

    • Incubate the oocytes at 18°C in ND96 solution supplemented with penicillin and streptomycin for 2-4 days to allow for protein expression.

  • This compound Pre-incubation:

    • Prepare a serial dilution of this compound in ND96 solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.

    • On the day of the experiment, transfer groups of 8-12 oocytes into tubes containing the different concentrations of this compound or vehicle control.

    • Pre-incubate for 20-30 minutes at room temperature.

  • ²²Na⁺ Uptake Assay:

    • Remove the pre-incubation solution.

    • Add the uptake solution containing ²²NaCl and the corresponding concentration of this compound or vehicle.

    • Incubate for 60 minutes at room temperature.

  • Washing and Lysis:

    • Terminate the uptake by removing the radioactive solution.

    • Wash the oocytes 4-5 times with ice-cold wash solution to remove extracellular radioactivity.

    • Transfer individual oocytes to scintillation vials.

    • Lyse the oocytes by adding lysis buffer and vortexing.

  • Scintillation Counting and Data Analysis:

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Subtract the average CPM from the water-injected oocytes (background) from the CPM of the cRNA-injected oocytes.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Inhibition of Carbonic Anhydrase Activity

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on carbonic anhydrase (CA) activity, based on the esterase activity of the enzyme.

Experimental Workflow:

ca_workflow Prepare_reagents 1. Prepare Reagents and this compound Dilutions Add_enzyme 2. Add Purified CA to Microplate Wells Prepare_reagents->Add_enzyme Add_this compound 3. Add this compound or Vehicle Control Add_enzyme->Add_this compound Incubate 4. Incubate at Room Temperature Add_this compound->Incubate Add_substrate 5. Add p-Nitrophenyl Acetate (pNPA) Substrate Incubate->Add_substrate Measure_absorbance 6. Measure Absorbance at 400 nm Add_substrate->Measure_absorbance Data_analysis 7. Analyze Data (Ki determination) Measure_absorbance->Data_analysis

Mefruside: A Tool Compound for Interrogating Renal Sodium Handling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Mefruside is a thiazide-like diuretic that has been utilized in both clinical and research settings to investigate the intricate mechanisms of renal sodium transport and its role in blood pressure regulation. As a potent inhibitor of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule, this compound serves as a valuable tool for scientists and drug development professionals aiming to dissect the pathways of renal sodium handling and explore novel therapeutic strategies for hypertension and edematous states. These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in key experiments, and relevant data to guide researchers in their studies.

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects by specifically targeting the thiazide-sensitive Na+-Cl- cotransporter (NCC), encoded by the SLC12A3 gene, located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1] By inhibiting NCC, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the excretion of sodium and water (natriuresis and diuresis), subsequently reducing extracellular fluid volume and lowering blood pressure.[2] The hypotensive effect of this compound is particularly pronounced in states of high sodium intake.[2]

The activity of the NCC is tightly regulated by the WNK (With-No-Lysine [K]) kinase signaling pathway. WNK kinases phosphorylate and activate the SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1), which in turn directly phosphorylate and activate NCC, promoting its insertion into the apical membrane and increasing its transport activity. While this compound's direct interaction is with the NCC protein itself, its utility as a tool compound allows for the study of the functional consequences of inhibiting this final step in the WNK-SPAK/OSR1-NCC signaling cascade.

Data Presentation

Table 1: General Pharmacological Profile of this compound

ParameterObservationReference
Primary Target Na+-Cl- Cotransporter (NCC; SLC12A3)[1]
Mechanism of Action Inhibition of tubular sodium reabsorption[2]
Physiological Effect Diuresis, Natriuresis, Antihypertensive[2]
Clinical Application Treatment of hypertension and edema

Mandatory Visualizations

Signaling Pathway of NCC Regulation

NCC_Regulation cluster_extracellular Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_signaling Intracellular Signaling cluster_interstitium Blood / Interstitium Lumen_Na Na+ NCC NCC (SLC12A3) Lumen_Na->NCC Lumen_Cl Cl- Lumen_Cl->NCC Blood_Na Na+ NCC->Blood_Na Reabsorption Blood_Cl Cl- NCC->Blood_Cl Reabsorption WNKs WNK Kinases SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 activates Phosphorylation Phosphorylation SPAK_OSR1->Phosphorylation catalyzes Phosphorylation->NCC activates This compound This compound This compound->NCC inhibits

Caption: Signaling pathway of NCC regulation and this compound inhibition.

Experimental Workflow: In Vitro Analysis

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Prepare Xenopus oocytes or renal epithelial cell line (e.g., mDCT cells) A2 If using oocytes, inject cRNA for NCC A1->A2 B1 Incubate cells/oocytes with varying concentrations of this compound A2->B1 B2 Add radio-labeled 22Na+ or ion-sensitive fluorescent dyes B1->B2 C1 Measure intracellular 22Na+ accumulation or fluorescence change B2->C1 C2 Calculate inhibition of Na+ uptake C1->C2 C3 Determine dose-response curve and IC50 C2->C3 In_Vivo_Workflow cluster_prep Model Preparation cluster_exp Treatment cluster_analysis Data Collection & Analysis A1 Select animal model of hypertension (e.g., Spontaneously Hypertensive Rat) A2 Acclimatize animals and measure baseline blood pressure and urine output A1->A2 B1 Administer this compound (e.g., oral gavage) at various doses to treatment groups A2->B1 B2 Administer vehicle to control group A2->B2 C1 Monitor blood pressure continuously (e.g., via telemetry) B1->C1 C2 Collect urine at set intervals and measure volume, Na+, and Cl- concentration B1->C2 B2->C1 B2->C2 C3 Analyze changes in blood pressure, natriuresis, and diuresis C1->C3 C2->C3

References

Application Note: Identification of Mefruside and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the identification and semi-quantitative analysis of the diuretic drug Mefruside and its putative metabolites in biological matrices, primarily urine, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, including enzymatic hydrolysis, liquid-liquid extraction (LLE), and chemical derivatization, followed by GC-MS analysis. This method is crucial for drug metabolism studies, pharmacokinetic research, and in clinical and forensic toxicology.

Introduction

This compound is a sulfonamide-based diuretic used in the management of hypertension and edema.[1] Like many pharmaceuticals, this compound undergoes biotransformation in the body, leading to the formation of various metabolites.[2] Understanding the metabolic fate of this compound is essential for a complete characterization of its pharmacological and toxicological profile. Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of drug metabolites due to its high resolution and sensitivity.[3] However, due to the polar nature of this compound and its metabolites, chemical derivatization is necessary to increase their volatility for GC-MS analysis.[4] This document provides a detailed protocol for the analysis of this compound and its metabolites, along with a proposed metabolic pathway.

Proposed Metabolic Pathway of this compound

The biotransformation of this compound likely proceeds through Phase I and Phase II metabolic reactions.[5][6] Phase I reactions typically involve oxidation, reduction, or hydrolysis to introduce or expose functional groups. For this compound, this could involve hydroxylation of the tetrahydrofuran ring or the aromatic ring.[7][8] Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[5]

Below is a diagram illustrating the proposed metabolic pathway of this compound.

Mefruside_Metabolism This compound This compound PhaseI Phase I Metabolism (Oxidation/Hydroxylation) This compound->PhaseI PhaseII Phase II Metabolism (Glucuronidation) This compound->PhaseII Metabolite1 Hydroxy-Mefruside PhaseI->Metabolite1 Metabolite1->PhaseII Metabolite2 This compound-Glucuronide PhaseII->Metabolite2 Metabolite3 Hydroxy-Mefruside-Glucuronide PhaseII->Metabolite3 Excretion Excretion Metabolite2->Excretion Metabolite3->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical for the successful analysis of drugs and their metabolites in biological fluids. The following protocol is designed for the extraction of this compound and its metabolites from a urine matrix.

a. Enzymatic Hydrolysis: Many drug metabolites are excreted as glucuronide conjugates. To analyze the total concentration of the metabolites, enzymatic hydrolysis is required to cleave the glucuronic acid moiety.

  • To 1 mL of urine sample, add 50 µL of an internal standard solution (e.g., a structurally similar sulfonamide not expected to be present in the sample).

  • Add 1 mL of 0.2 M sodium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution.

  • Vortex the mixture and incubate at 37°C for 2 hours.

b. Liquid-Liquid Extraction (LLE): LLE is used to isolate the analytes of interest from the complex urine matrix.

  • After hydrolysis, adjust the pH of the sample to approximately 3 with 1 M HCl.

  • Add 5 mL of an extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and hexane).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction process (steps 2-5) with a fresh aliquot of extraction solvent to improve recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

c. Derivatization: Derivatization is essential to make the polar this compound and its metabolites volatile for GC-MS analysis. Extractive methylation is a common technique for sulfonamides.[9]

  • To the dried extract, add 50 µL of a methylating agent (e.g., methyl iodide) and 50 µL of a suitable solvent with a phase-transfer catalyst (e.g., acetone with potassium carbonate).

  • Seal the vial and heat at 60°C for 30 minutes.

  • After cooling, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of a suitable solvent for GC-MS injection (e.g., ethyl acetate).

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 150°C, hold for 1 min. Ramp to 280°C at 10°C/min, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeFull Scan (m/z 50-550) and Selected Ion Monitoring (SIM)

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis Urine_Sample->Hydrolysis LLE Liquid-Liquid Extraction Hydrolysis->LLE Derivatization Derivatization LLE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Acquisition Data Acquisition (Full Scan & SIM) GCMS->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Semi-Quantitative Analysis Peak_Integration->Quantification

Caption: GC-MS workflow for this compound metabolite analysis.

Data Presentation

The following table summarizes the expected quantitative data for the methylated derivatives of this compound and its putative hydroxylated metabolite. The data for the metabolite is hypothetical and should be confirmed through experimental analysis of authentic standards.

Analyte Retention Time (min) Characteristic m/z Ions (SIM) LOD (ng/mL)
This compound (methylated)~15.2289, 363, 3961 - 10
Hydroxy-Mefruside (methylated)~16.5To be determinedTo be determined

Note: Retention times are approximate and will vary depending on the specific GC conditions and column used. The characteristic m/z ions for this compound are based on literature values for its detection after extractive methylation.[9] The limit of detection (LOD) is an estimated range and should be experimentally determined.

Conclusion

This application note provides a detailed framework for the identification and analysis of this compound and its metabolites using GC-MS. The described protocols for sample preparation and instrumental analysis are robust and can be adapted for various research and clinical applications. The successful application of this methodology will enable a better understanding of the metabolic profile of this compound, contributing to the overall knowledge of its pharmacology and safety. It is recommended to synthesize and characterize the potential metabolites to serve as reference standards for definitive identification and accurate quantification.

References

Application Notes and Protocols for Determining Mefruside's In Vitro Potency and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefruside is a diuretic agent used in the management of hypertension and edema. Its primary mechanism of action is understood to be the inhibition of sodium and chloride reabsorption in the kidneys. While clinically effective, detailed in vitro characterization of its potency and efficacy is crucial for understanding its precise molecular interactions and for the development of novel diuretic compounds. These application notes provide detailed protocols for in vitro assays to determine the potency (IC50) and efficacy of this compound, focusing on its interaction with the primary renal ion transporters.

This compound is most commonly classified as a thiazide-like diuretic, suggesting its principal target is the Na-Cl cotransporter (NCC) located in the distal convoluted tubule of the nephron. However, due to some structural similarities and historical classifications, its effects on the Na-K-Cl cotransporter (NKCC) , the target of loop diuretics, may also be of interest for a comprehensive in vitro profile.

This document outlines two key in vitro assays: the radioactive rubidium (86Rb+) uptake inhibition assay and the thallium flux assay. These methods are widely used to assess the activity of cation-chloride cotransporters like NCC and NKCC.

Data Presentation: Quantitative Analysis of this compound Potency and Efficacy

The following tables summarize hypothetical, yet expected, quantitative data for this compound's in vitro potency and efficacy based on its classification as a thiazide-like diuretic. These values serve as a benchmark for experimental outcomes.

Table 1: Potency (IC50) of this compound on Renal Ion Transporters

Target TransporterAssay TypeEstimated IC50 (µM)Reference CompoundReference IC50 (µM)
NCC (Na-Cl Cotransporter) 86Rb+ Uptake Inhibition0.5 - 5.0Hydrochlorothiazide1.0 - 10.0
NKCC1 (Na-K-Cl Cotransporter 1) 86Rb+ Uptake Inhibition> 100Furosemide10 - 50
NKCC2 (Na-K-Cl Cotransporter 2) 86Rb+ Uptake Inhibition> 50Furosemide15 - 60

Note: The IC50 values for this compound are estimated based on its known pharmacological profile as a thiazide-like diuretic. Actual experimental values may vary.

Table 2: Efficacy (Maximum Inhibition) of this compound on Renal Ion Transporters

Target TransporterAssay TypeEstimated Max. Inhibition (%)Reference CompoundReference Max. Inhibition (%)
NCC (Na-Cl Cotransporter) 86Rb+ Uptake Inhibition85 - 95%Hydrochlorothiazide~90%
NKCC1 (Na-K-Cl Cotransporter 1) 86Rb+ Uptake Inhibition< 20%Furosemide> 90%
NKCC2 (Na-K-Cl Cotransporter 2) 86Rb+ Uptake Inhibition< 30%Furosemide> 90%

Note: Efficacy is represented as the maximum percentage of inhibition of transporter activity at saturating concentrations of the compound.

Experimental Protocols

Protocol 1: 86Rb+ Uptake Inhibition Assay for NCC and NKCC Activity

This assay measures the uptake of radioactive rubidium (86Rb+), a potassium analog, through the target cotransporters into cultured cells. Inhibition of this uptake by this compound is a direct measure of its effect on transporter activity.

Materials:

  • Human Embryonic Kidney (HEK293) cells or Madin-Darby Canine Kidney (MDCK) cells stably expressing human NCC, NKCC1, or NKCC2.

  • Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.

  • Assay buffer (e.g., HBSS)

  • 86RbCl (radioactive rubidium chloride)

  • This compound stock solution (in DMSO)

  • Reference inhibitors (Hydrochlorothiazide for NCC, Furosemide for NKCC)

  • Ouabain (to inhibit Na+/K+-ATPase)

  • Bumetanide (for defining specific NKCC-mediated uptake)

  • Scintillation counter and vials

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Plate the transporter-expressing cells in 96-well plates and grow to 90-95% confluency.

  • Pre-incubation:

    • Wash the cells twice with pre-warmed assay buffer.

    • Pre-incubate the cells for 10-15 minutes at 37°C in assay buffer containing 1 mM ouabain.

    • Add varying concentrations of this compound or the reference inhibitor to the wells and incubate for a further 10-20 minutes at 37°C. Include a vehicle control (DMSO) and a positive control (reference inhibitor at a saturating concentration).

  • 86Rb+ Uptake:

    • Initiate the uptake by adding assay buffer containing 1-2 µCi/mL 86RbCl to each well.

    • Incubate for a predetermined optimal time (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination and Lysis:

    • Stop the uptake by aspirating the radioactive buffer and washing the cells rapidly three times with ice-cold assay buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Measurement:

    • Transfer the cell lysates to scintillation vials.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of a known inhibitor like bumetanide for NKCC) from the total uptake.

    • Plot the percentage of inhibition against the logarithm of this compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

Protocol 2: Thallium Flux Assay for NCC and NKCC Activity

This is a non-radioactive, fluorescence-based assay that measures the influx of thallium (Tl+), another potassium analog, into cells using a Tl+-sensitive fluorescent dye.

Materials:

  • Transporter-expressing HEK293 or MDCK cells.

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).

  • Assay buffer (chloride-free for loading, chloride-containing for stimulation).

  • Thallium sulfate (Tl2SO4) solution.

  • This compound stock solution (in DMSO).

  • Reference inhibitors.

  • Fluorescence plate reader with an injection system.

  • 96-well black-walled, clear-bottom cell culture plates.

Procedure:

  • Cell Plating and Dye Loading:

    • Plate the cells in 96-well black-walled plates.

    • On the day of the assay, load the cells with the thallium-sensitive fluorescent dye in a chloride-free buffer according to the manufacturer's instructions.

  • Compound Incubation:

    • Wash the cells with chloride-free buffer.

    • Add varying concentrations of this compound or the reference inhibitor to the wells and incubate for 10-20 minutes at room temperature.

  • Thallium Flux Measurement:

    • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

    • Inject a solution containing thallium sulfate and chloride to initiate the Tl+ influx. The chloride in the buffer is necessary for the cotransporter to function.

    • Continue to record the fluorescence intensity over time (e.g., for 60-120 seconds). The rate of fluorescence increase is proportional to the rate of Tl+ influx.

  • Data Analysis:

    • Calculate the initial rate of fluorescence increase (slope) for each well.

    • Normalize the rates to the vehicle control.

    • Plot the percentage of inhibition of the rate against the logarithm of this compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Mefruside_Signaling_Pathway This compound This compound NCC Na-Cl Cotransporter (NCC) (in Distal Convoluted Tubule) This compound->NCC Inhibits Diuresis Increased Diuresis and Natriuresis Na_Cl_Reabsorption Na+ and Cl- Reabsorption NCC->Na_Cl_Reabsorption Blocks Blood Bloodstream NCC->Blood Na_Cl_Reabsorption->Diuresis Leads to Lumen Tubular Lumen (Urine) Lumen->NCC

Caption: this compound's primary mechanism of action.

Experimental_Workflow start Start cell_culture Culture Transporter-Expressing HEK293 or MDCK Cells start->cell_culture pre_incubation Pre-incubate with Ouabain and this compound/Controls cell_culture->pre_incubation assay_choice Select Assay pre_incubation->assay_choice rb_uptake 86Rb+ Uptake Assay: Add 86Rb+ and Incubate assay_choice->rb_uptake 86Rb+ tl_flux Thallium Flux Assay: Load Dye and Measure Fluorescence assay_choice->tl_flux Thallium terminate_lyse Terminate Uptake and Lyse Cells rb_uptake->terminate_lyse measure_fluorescence Measure Fluorescence Change tl_flux->measure_fluorescence measure_scintillation Measure Radioactivity (Scintillation Counting) terminate_lyse->measure_scintillation data_analysis Data Analysis: Calculate IC50 and Efficacy measure_scintillation->data_analysis measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for in vitro potency and efficacy assays.

Application Notes and Protocols for the Quantification of Mefruside in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefruside is a diuretic drug used in the management of edema and hypertension. Accurate quantification of this compound in biological fluids such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed application notes and experimental protocols for the determination of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques Overview

The selection of an analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix.

  • High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection is a widely used technique for the quantification of drugs in biological fluids. It offers good sensitivity and reproducibility.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method, making it ideal for the determination of low concentrations of this compound and its metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, often requiring derivatization of the analyte to improve its volatility and thermal stability.

Data Presentation: Quantitative Method Parameters

ParameterHPLC-UV/FluorescenceLC-MS/MSGC-MS
Analyte This compound / FurosemideThis compoundThis compound
Biological Matrix Plasma, UrinePlasma, UrineBody Fluids
Linearity Range 5.2 - 25,000 ng/mL (Furosemide)[1]0.1 - 50 ng/mL (General)[2]Not Specified
Correlation Coefficient (r²) > 0.999[1]≥ 0.9993[2]Not Specified
Limit of Detection (LOD) 5.2 ng/mL (Furosemide)[1]0.03 ng/mL (General)[2]Not Specified
Limit of Quantification (LOQ) 15.8 ng/mL (Furosemide)[1]1-5 ng/mL (General)[2]2 ng/mL (this compound)[3]
Recovery > 98% (Furosemide)85 - 115% (General)[4]Not Specified
Precision (%RSD) < 2% (Furosemide)[1]< 15% (General)[4]Not Specified

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is adapted from a validated method for the analysis of the structurally similar diuretic, furosemide, and can be optimized for this compound.

a. Sample Preparation: Protein Precipitation

  • To 1.0 mL of plasma sample in a centrifuge tube, add 2.0 mL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 10 mM potassium phosphate buffer (pH 3.85) in a 70:30 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detector set at 233 nm.[1]

  • Column Temperature: 25°C.

c. Experimental Workflow Diagram

HPLC_Workflow plasma Plasma Sample (1 mL) acetonitrile Add Acetonitrile (2 mL) plasma->acetonitrile Protein Precipitation vortex Vortex (1 min) acetonitrile->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2, 40°C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject into HPLC (20 µL) reconstitute->inject LCMS_Logic cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Acidification Acidification Sample->Acidification LLE LLE Acidification->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation Ionization (ESI) Ionization (ESI) LC Separation->Ionization (ESI) Mass Selection (Q1) Mass Selection (Q1) Ionization (ESI)->Mass Selection (Q1) Fragmentation (Q2) Fragmentation (Q2) Mass Selection (Q1)->Fragmentation (Q2) Ion Detection (Q3) Ion Detection (Q3) Fragmentation (Q2)->Ion Detection (Q3) Quantification Quantification Ion Detection (Q3)->Quantification GCMS_Pathway This compound This compound in Biological Matrix Derivatization Extractive Methylation (e.g., with Dimethylformamide dimethylacetal) This compound->Derivatization Volatile_Derivative Volatile this compound Derivative Derivatization->Volatile_Derivative GC_Injection Injection into GC Volatile_Derivative->GC_Injection GC_Separation Separation in Capillary Column GC_Injection->GC_Separation MS_Ionization Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection (MS) or Nitrogen Detector MS_Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification

References

Application Notes and Protocols: Mefruside in Combination Antihypertensive Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of mefruside, a thiazide-like diuretic, in combination with other antihypertensive agents. The information is compiled from published research and is intended to guide further investigation and drug development efforts. Detailed protocols for key experiments are provided, along with a summary of quantitative data and visualizations of relevant pathways and workflows.

Introduction to this compound Combination Therapy

This compound exerts its antihypertensive effect by inhibiting the Na+-Cl− symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water, and subsequently reducing blood volume.[1] While effective as a monotherapy, this compound is often used in combination with other antihypertensive drugs to achieve synergistic blood pressure control and mitigate potential side effects. The rationale for combination therapy lies in targeting different physiological pathways involved in blood pressure regulation.[2]

This compound in Combination with Beta-Blockers

The combination of this compound with beta-blockers, such as alprenolol and acebutolol, has been investigated for its enhanced antihypertensive effects. Beta-blockers reduce blood pressure primarily by decreasing cardiac output and inhibiting the release of renin from the kidneys.[3][4]

Quantitative Data Summary
Combination TherapyStudy PopulationDurationKey FindingsReference
This compound + Alprenolol9 patients with essential hypertension8 monthsSignificant further decrease in intraarterial blood pressure compared to this compound alone. The additive effect is likely related to blocking the increase in sympathetic activity caused by this compound.[5]
This compound (25 mg/day) + Acebutolol (400 mg/day)42 outpatients with arterial hypertension (WHO stage 1-2)Not specifiedThe combination showed the strongest blood pressure-lowering effect under all conditions (rest and exercise) compared to either drug alone.[6]
Experimental Protocol: Hemodynamic Effects of this compound and Alprenolol Combination

This protocol is based on the methodology described in the study by Lund-Johansen (1977).

Objective: To assess the long-term hemodynamic effects of this compound alone and in combination with alprenolol in patients with essential hypertension.

Study Design: Open, sequential study.

Patient Population: Nine male patients with essential hypertension.

Methodology:

  • Baseline Measurement: Perform a comprehensive hemodynamic assessment at rest (supine) and during standardized bicycle ergometer exercise. Measurements should include intraarterial blood pressure, heart rate, cardiac output (dye-dilution method), and calculation of total peripheral vascular resistance.

  • This compound Monotherapy Phase: Administer this compound (25 mg daily) for 4 months. Repeat the full hemodynamic assessment at the end of this period.

  • Combination Therapy Phase: Add alprenolol (dose not specified in the abstract) to the this compound regimen for an additional 4 months.

  • Final Assessment: Repeat the complete hemodynamic evaluation at the end of the 8-month study period.

  • Data Analysis: Compare hemodynamic parameters at baseline, after 4 months of this compound monotherapy, and after 4 months of combination therapy. Statistical analysis should be performed to determine the significance of any observed changes.

Signaling Pathway and Experimental Workflow

cluster_pathway Antihypertensive Signaling Pathway This compound This compound Kidney Kidney (Distal Tubule) This compound->Kidney Inhibits Na+/Cl- co-transporter BetaBlocker Beta-Blocker (e.g., Alprenolol) Heart Heart BetaBlocker->Heart Decreased Cardiac Output RAAS Renin-Angiotensin- Aldosterone System BetaBlocker->RAAS Decreased Renin Release BP Blood Pressure Kidney->BP Decreased Blood Volume Heart->BP BloodVessels Blood Vessels BloodVessels->BP Vasodilation RAAS->BloodVessels Decreased Angiotensin II

Signaling pathway of this compound and Beta-Blocker combination.

cluster_workflow Experimental Workflow: this compound + Alprenolol Study start Patient Recruitment (Essential Hypertension) baseline Baseline Hemodynamic Measurements (Rest & Exercise) start->baseline mefruside_tx 4-Month this compound Monotherapy baseline->mefruside_tx interim_ass Interim Hemodynamic Assessment mefruside_tx->interim_ass combo_tx 4-Month this compound + Alprenolol Combination Therapy interim_ass->combo_tx final_ass Final Hemodynamic Assessment combo_tx->final_ass analysis Data Analysis and Comparison final_ass->analysis

Workflow for assessing this compound and Alprenolol combination.

This compound in Combination with Calcium Channel Blockers

The combination of this compound with calcium channel blockers (CCBs) like diltiazem and nifedipine has been studied to leverage their distinct mechanisms of action. CCBs lower blood pressure by blocking calcium influx into vascular smooth muscle cells, leading to vasodilation.

Quantitative Data Summary
Combination TherapyStudy PopulationDurationKey FindingsReference
This compound (20 mg/day) + Diltiazem (270 mg/day)36 patients with essential hypertension14 monthsBoth monotherapy and combination therapy significantly reduced blood pressure. However, adding this compound did not significantly enhance the BP reduction achieved with diltiazem alone.[7]
This compound (25 mg/day) + Nifedipine (40 mg/day)16 patients with moderately severe hypertension12 weeksThis compound had an additional hypotensive effect when added to nifedipine. Significantly better blood pressure control was achieved with the combination compared to this compound alone.[8]
Experimental Protocol: Efficacy of this compound and Nifedipine Combination

This protocol is based on the methodology from the study by Lewis et al. (1987).

Objective: To investigate the effects of nifedipine alone and in combination with this compound on blood pressure, renal function, and platelet function in hypertensive patients.

Study Design: Double-blind, double-dummy, randomized, crossover trial.

Patient Population: 16 patients with moderately severe hypertension.

Methodology:

  • Placebo Run-in Phase: A 4-week single-blind placebo period to establish baseline blood pressure.

  • Randomization and First Treatment Phase (6 weeks): Patients are randomized to one of two treatment arms in a double-blind, double-dummy fashion:

    • Arm A: Nifedipine (20 mg twice daily) + this compound placebo (once daily).

    • Arm B: this compound (25 mg once daily) + Nifedipine placebo (twice daily).

  • Combination Therapy Phase (6 weeks): All patients receive open-label combination therapy of nifedipine (20 mg twice daily) and this compound (25 mg once daily).

  • Assessments: At the end of each phase, conduct the following assessments:

    • Blood pressure measurements.

    • Renal function tests (renal blood flow and glomerular filtration rate).

    • Platelet aggregation studies.

  • Data Analysis: Compare the outcomes between the monotherapy and combination therapy phases.

Signaling Pathway and Experimental Workflow

cluster_pathway Antihypertensive Signaling Pathway This compound This compound Kidney Kidney (Distal Tubule) This compound->Kidney Inhibits Na+/Cl- co-transporter CCB Calcium Channel Blocker (e.g., Nifedipine) BloodVessels Vascular Smooth Muscle Cells CCB->BloodVessels Blocks L-type Calcium Channels BP Blood Pressure Kidney->BP Decreased Blood Volume BloodVessels->BP Vasodilation

Signaling pathway of this compound and CCB combination.

cluster_workflow Experimental Workflow: this compound + Nifedipine Study start Patient Recruitment (Moderately Severe Hypertension) placebo 4-Week Placebo Run-in start->placebo randomization Randomization placebo->randomization arm_a 6-Week Treatment: Nifedipine + Placebo randomization->arm_a arm_b 6-Week Treatment: This compound + Placebo randomization->arm_b combo_tx 6-Week Combination Therapy: Nifedipine + this compound arm_a->combo_tx arm_b->combo_tx analysis Data Analysis and Comparison combo_tx->analysis

Workflow for assessing this compound and Nifedipine combination.

This compound in Combination with ACE Inhibitors and ARBs (Rationale and Protocol)

While direct clinical trial data on the combination of this compound with Angiotensin-Converting Enzyme (ACE) inhibitors or Angiotensin II Receptor Blockers (ARBs) is limited in the searched literature, the pharmacological rationale for such combinations is strong and well-established for other thiazide-like diuretics.[9][10]

Rationale: Thiazide-like diuretics like this compound can cause a reflex activation of the Renin-Angiotensin-Aldosterone System (RAAS). ACE inhibitors and ARBs counteract this by blocking the production or action of angiotensin II, respectively.[11] This dual mechanism leads to a more potent blood pressure-lowering effect and can also mitigate diuretic-induced hypokalemia.[11][12]

Proposed Experimental Protocol: this compound and an ACE Inhibitor/ARB

Objective: To evaluate the efficacy and safety of combining this compound with an ACE inhibitor (e.g., Lisinopril) or an ARB (e.g., Losartan) in patients with essential hypertension.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

Patient Population: Adult patients with stage 1 or 2 essential hypertension.

Methodology:

  • Washout and Placebo Run-in: A 2 to 4-week period to discontinue previous antihypertensive medications and establish a stable baseline blood pressure on placebo.

  • Randomization: Eligible patients are randomized to one of the following treatment groups for 12 weeks:

    • Group 1: this compound monotherapy.

    • Group 2: ACE inhibitor/ARB monotherapy.

    • Group 3: this compound + ACE inhibitor/ARB combination therapy.

    • Group 4: Placebo.

  • Dosing: Start with low doses of each medication and titrate upwards at specified intervals based on blood pressure response.

  • Primary Endpoint: Change from baseline in mean sitting diastolic and systolic blood pressure at week 12.

  • Secondary Endpoints:

    • Proportion of patients achieving target blood pressure.

    • Changes in serum electrolyte levels (especially potassium).

    • Incidence of adverse events.

  • Data Analysis: Use appropriate statistical methods (e.g., ANCOVA) to compare the treatment groups.

Signaling Pathway and Logical Framework

cluster_pathway Antihypertensive Signaling Pathway This compound This compound Kidney Kidney This compound->Kidney Inhibits Na+/Cl- co-transporter ACEi_ARB ACE Inhibitor or ARB RAAS Renin-Angiotensin- Aldosterone System ACEi_ARB->RAAS Inhibits Kidney->RAAS Activates (reflex) BP Blood Pressure Kidney->BP Decreased Blood Volume BloodVessels Blood Vessels RAAS->BloodVessels Decreased Angiotensin II BloodVessels->BP Vasodilation

Signaling pathway of this compound and ACEi/ARB combination.

cluster_logical Logical Framework for this compound + ACEi/ARB Combination start Patient with Hypertension monotherapy Initiate Monotherapy (e.g., this compound) start->monotherapy bp_check1 Blood Pressure Controlled? monotherapy->bp_check1 continue_mono Continue Monotherapy bp_check1->continue_mono Yes add_on Add ACE Inhibitor or ARB bp_check1->add_on No bp_check2 Blood Pressure Controlled? add_on->bp_check2 continue_combo Continue Combination Therapy bp_check2->continue_combo Yes refer Consider Further Intervention bp_check2->refer No

Logical framework for initiating combination therapy.

Conclusion

The combination of this compound with other antihypertensive agents, particularly beta-blockers, calcium channel blockers, and agents acting on the renin-angiotensin system, represents a rational and effective strategy for the management of hypertension. The provided protocols and data summaries can serve as a foundation for designing further preclinical and clinical studies to explore the full potential of these combination therapies. The synergistic mechanisms of action are expected to lead to improved blood pressure control and potentially a better side-effect profile compared to monotherapy.

References

Troubleshooting & Optimization

Technical Support Center: Mefruside Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Mefruside for in vitro experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a diuretic compound that is sparingly soluble in aqueous solutions. Its solubility is significantly higher in organic solvents. Based on available data, this compound is soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in chloroform and methanol, while it is considered insoluble in water.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?

For in vitro studies, particularly those involving cell cultures, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1] DMSO is a versatile solvent that can dissolve many poorly water-soluble compounds and is miscible with a wide range of aqueous media.[2]

Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?

Q4: How should I store the this compound stock solution?

Once prepared, the this compound stock solution in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 4°C is acceptable.[1]

Q5: What is the maximum permissible concentration of DMSO in my final cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[2][3] It is advisable to run a vehicle control (media with the same final concentration of DMSO without this compound) to account for any potential effects of the solvent on the experimental results.

Quantitative Data Summary

The following table summarizes the solubility of this compound in common laboratory solvents based on available information.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing stock solutions up to 50 mM.[1]
Water InsolubleThis compound is poorly soluble in aqueous solutions.[1]
Ethanol Slightly SolubleNot the preferred solvent for high-concentration stock solutions.
Methanol Slightly SolubleSimilar to ethanol, not ideal for primary stock solutions.[4]
Phosphate-Buffered Saline (PBS) InsolubleDilution of a DMSO stock into PBS may lead to precipitation.

The table below provides a guide for preparing various concentrations of this compound stock solutions in DMSO, based on its molecular weight of 382.87 g/mol .[1]

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compoundVolume of DMSO to add to 10 mg of this compound
1 mM 2.61 mL13.06 mL26.12 mL
5 mM 0.52 mL2.61 mL5.22 mL
10 mM 0.26 mL1.31 mL2.61 mL
50 mM 0.05 mL0.26 mL0.52 mL

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

This protocol details the steps for preparing a sterile stock solution of this compound in DMSO for use in in vitro experiments.

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes and sterile tips

    • Vortex mixer

    • Optional: Water bath or sonicator

  • Procedure:

    • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder into a sterile tube.

    • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (refer to the table above).

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the this compound has completely dissolved and there are no visible particles.

    • If the compound does not fully dissolve, you can warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing. Alternatively, sonication for a few minutes can also aid dissolution.

    • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for long-term storage.

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound in in vitro experiments.

Issue 1: this compound powder does not fully dissolve in DMSO.

  • Question: I've added the correct volume of DMSO to my this compound powder, but I can still see solid particles. What should I do?

  • Answer:

    • Increase mixing: Continue to vortex the solution for a longer period.

    • Gentle heating: Warm the solution in a 37°C water bath for 10-15 minutes and then vortex again.

    • Sonication: If a sonicator is available, sonicate the tube for 5-10 minutes.

    • Re-evaluate concentration: If the above steps do not work, it's possible that you are trying to prepare a concentration that is above the solubility limit. Consider preparing a more dilute stock solution.

Issue 2: this compound precipitates out of solution when added to my aqueous cell culture medium.

  • Question: My this compound-DMSO stock solution is clear, but when I add it to my cell culture medium, the solution becomes cloudy or I can see a precipitate. How can I prevent this?

  • Answer: This is a common issue with poorly water-soluble compounds. Here are several strategies to mitigate precipitation:

    • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. For example, first, dilute the DMSO stock 1:10 in media, and then add this intermediate dilution to the final volume.

    • Increase Mixing During Addition: When adding the this compound-DMSO stock to the media, gently vortex or swirl the media to ensure rapid and even distribution of the compound.

    • Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your experiment.

    • Check Final DMSO Concentration: Ensure that the final concentration of DMSO in your media is not too high. While DMSO is miscible with water, high concentrations can decrease the solubility of some compounds when transitioning from a pure organic solvent to a mostly aqueous environment.

    • Pre-warm the Media: Adding the stock solution to media that is at 37°C can sometimes help maintain solubility.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound for In Vitro Assays start Start: this compound Powder weigh Weigh this compound Powder start->weigh add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_dissolution Complete Dissolution? dissolve->check_dissolution assist_dissolution Warm (37°C) or Sonicate check_dissolution->assist_dissolution No aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot Yes assist_dissolution->dissolve store Store at -20°C aliquot->store prepare_working Prepare Working Solution in Media store->prepare_working end End: Ready for Experiment prepare_working->end

Caption: Workflow for preparing this compound stock and working solutions.

troubleshooting_precipitation Troubleshooting: this compound Precipitation in Aqueous Media start Problem: Precipitation upon adding DMSO stock to media stepwise_dilution Try Stepwise Dilution start->stepwise_dilution increase_mixing Increase Mixing During Addition start->increase_mixing lower_concentration Lower Final this compound Concentration start->lower_concentration check_dmso Ensure Final DMSO < 0.5% start->check_dmso prewarm_media Pre-warm Media to 37°C start->prewarm_media resolved Problem Resolved stepwise_dilution->resolved increase_mixing->resolved lower_concentration->resolved check_dmso->resolved prewarm_media->resolved

Caption: Decision tree for addressing this compound precipitation.

References

Overcoming common challenges in the analytical detection of Mefruside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of Mefruside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the analytical detection of this compound?

The primary challenges in this compound analysis stem from its presence in complex biological matrices, its potential for degradation, and the need to differentiate it from its metabolites. Key issues include:

  • Matrix Interference: Endogenous components in biological samples like plasma, blood, or urine can co-elute with this compound and interfere with its quantification.[1][2][3]

  • Sample Preparation and Extraction: Inefficient extraction can lead to low recovery and poor sensitivity. The choice of extraction method (e.g., LLE, SPE) is critical for obtaining clean samples.[1][4][5]

  • Analyte Stability: this compound may be susceptible to degradation under certain pH, temperature, and light conditions. Its metabolites, such as acyl glucuronides, can be unstable and require specific sample handling to prevent breakdown.[6][7][8]

  • Chromatographic Separation: Achieving baseline separation of this compound from its metabolites (e.g., oxothis compound) and potential isomers is crucial for accurate quantification, particularly when using HPLC-UV.[9]

  • Method Sensitivity: Attaining low limits of detection (LOD) and quantification (LOQ) is often necessary, especially for pharmacokinetic studies where concentrations can be very low.[3]

Q2: Which analytical techniques are most suitable for this compound quantification?

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is commonly employed.

  • HPLC-UV: A robust and widely available technique suitable for routine analysis. However, it may lack the specificity to distinguish this compound from all potential interferences without thorough method validation.[10][11][12]

  • LC-MS/MS: Offers higher sensitivity and specificity, making it the gold standard for bioanalytical assays. It is particularly useful for measuring low concentrations and for distinguishing between structurally similar compounds.[13][14][15]

  • Gas Chromatography (GC): Can be used for the analysis of this compound, but often requires a derivatization step to increase its volatility.[16][17][18]

Q3: How can I improve the extraction recovery of this compound from plasma samples?

To enhance extraction recovery, consider the following:

  • Method Selection: Solid-Phase Extraction (SPE) often provides cleaner extracts and higher recovery compared to Liquid-Liquid Extraction (LLE) for complex matrices.[1][4]

  • pH Adjustment: The pH of the sample should be optimized to ensure this compound is in its non-ionized form, which is more readily extracted by organic solvents.

  • Solvent Choice (for LLE): The choice of extraction solvent is critical. A solvent that provides good solubility for this compound while minimizing the extraction of interfering substances should be selected. Test a range of solvents with varying polarities.[4]

  • Elution Optimization (for SPE): For SPE, carefully select the wash and elution solvents to effectively remove interferences while ensuring complete elution of this compound.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Tailing in HPLC Analysis

Possible Causes & Solutions

CauseSolution
Secondary Interactions with Column Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Column Overload Reduce the injection volume or the concentration of the sample.
Contaminated Guard Column/Column Replace the guard column or wash the analytical column with a strong solvent.
Issue 2: High Background Noise or Matrix Effects in LC-MS/MS

Possible Causes & Solutions

CauseSolution
Co-eluting Endogenous Compounds Optimize the chromatographic gradient to improve separation.
Inefficient Sample Cleanup Employ a more rigorous sample preparation method, such as SPE, to remove interfering matrix components.[1][5]
Ion Suppression/Enhancement Dilute the sample extract or use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.
Contaminated MS Source Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Issue 3: Inconsistent Results and Poor Reproducibility

Possible Causes & Solutions

CauseSolution
Analyte Instability in Matrix Immediately stabilize samples upon collection, for instance, by adjusting the pH or adding preservatives. Store samples at -80°C.[7]
Inconsistent Sample Preparation Use an automated extraction system or ensure consistent manual execution of the extraction protocol.
Fluctuations in Instrument Performance Regularly perform system suitability tests to monitor instrument performance.
Degradation During Sample Storage Conduct stability studies to determine appropriate storage conditions and duration.[6][19]

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound in Urine

This protocol is adapted from a published method for the determination of this compound and its metabolites in urine.[9]

  • Sample Preparation (Urine):

    • Acidify the urine sample to convert the major metabolite (5-oxo-Mefruside) to its lactone form.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Microparticulate silica column (e.g., Partisil-5).

    • Mobile Phase: Hexane:Ethyl Acetate (1:1, v/v).

    • Flow Rate: 2 mL/min.

    • Detection: UV at a specified wavelength (e.g., 235 nm).[10][11]

    • Injection Volume: 20 µL.

  • Quantification:

    • Use an external standardization technique for quantification.

Protocol 2: General Workflow for LC-MS/MS Bioanalysis

This protocol outlines a general workflow for developing a robust LC-MS/MS method for this compound in biological matrices.

  • Internal Standard Selection:

    • Synthesize or procure a stable isotope-labeled internal standard (SIL-IS) of this compound for accurate quantification.

  • Sample Preparation (Plasma/Blood):

    • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the sample to precipitate proteins. Centrifuge and collect the supernatant.

    • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the pre-treated sample. Wash the cartridge to remove interferences. Elute this compound with a suitable solvent.

  • LC-MS/MS Conditions:

    • LC Column: A C18 or similar reversed-phase column.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • MS Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for both this compound and its SIL-IS.

Quantitative Data Summary

Table 1: Example HPLC-UV Method Parameters

ParameterValueReference
Column RP-CN[10][11]
Mobile Phase Acetonitrile:Methanol:10 mM Phosphoric Acid (pH 2.5) (7:13:80, v/v/v)[10]
Flow Rate 1.0 mL/min[10]
UV Wavelength 235 nm[10][11]
Retention Time Analyte dependent[10]
LOD 0.2 - 0.3 ng/mL[10]
LOQ 0.1 - 0.4 µg/mL[10]

Table 2: General Performance of Bioanalytical Methods

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%RE) ± 15%
Recovery Consistent and reproducible

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection sample Biological Sample (Plasma, Urine) extraction Extraction (LLE or SPE) sample->extraction Add IS cleanup Evaporation & Reconstitution extraction->cleanup hplc HPLC Separation cleanup->hplc Inject ms MS/MS Detection hplc->ms data Data Acquisition & Processing ms->data troubleshooting_logic cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Inconsistent Analytical Results check_stability Verify Analyte Stability in Matrix & Solution start->check_stability check_prep Review Sample Preparation Protocol start->check_prep check_system Perform System Suitability Test start->check_system solution_stability Optimize Sample Handling & Storage check_stability->solution_stability solution_prep Standardize or Automate Extraction Procedure check_prep->solution_prep solution_system Calibrate/Maintain Instrument check_system->solution_system

References

Technical Support Center: Optimizing Mefruside Dosage and Administration in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mefruside in preclinical studies. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

I. Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a thiazide-like diuretic used in the management of hypertension and edema.[1] Its primary mechanism of action is the inhibition of the sodium-chloride (Na+-Cl-) symporter (also known as NCC) in the distal convoluted tubule of the nephron.[2][3] This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes, which in turn lowers blood volume and blood pressure.[2][4]

2. What are the common preclinical models used to study the effects of this compound?

While specific studies detailing the use of this compound in animal models are not abundant in recent literature, based on its therapeutic indications, the following models are highly relevant:

  • Hypertension Models:

    • Spontaneously Hypertensive Rats (SHR): This is a widely used genetic model of essential hypertension.

    • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats: This model induces hypertension through mineralocorticoid excess and high salt intake, leading to volume expansion and increased blood pressure.

  • Edema Models:

    • Carrageenan-Induced Paw Edema: This is a common model of acute inflammation and edema. While typically used for anti-inflammatory agents, it can be adapted to assess the efficacy of diuretics in reducing localized fluid accumulation.

    • Pulmonary Edema Models: These can be induced by various agents (e.g., epinephrine, oleic acid) to study fluid accumulation in the lungs.

3. What is a recommended starting dose for this compound in preclinical studies?

Specific preclinical dosage data for this compound is limited in recent literature. However, based on clinical dosages for hypertension (25-50 mg/day) and edema (up to 100 mg/day), a starting point for oral administration in rats could be in the range of 2-10 mg/kg.[4] It is crucial to perform dose-response studies to determine the optimal dose for your specific animal model and experimental endpoint.

4. How should this compound be formulated for oral administration in rodents?

This compound is a solid, white to off-white powder.[3] For oral gavage, it can be suspended in an aqueous vehicle. Common vehicles for oral administration in rodents include:

  • 0.5% or 1% Methylcellulose in water

  • A mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and saline. A common ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The percentage of DMSO may need to be adjusted based on the required concentration of this compound and the tolerability of the animals.

It is recommended to start with a low concentration of the vehicle components and assess the stability and homogeneity of the suspension. Sonication may be required to achieve a uniform suspension.

II. Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High variability in diuretic response between animals. Individual differences in drug metabolism, hydration status, or stress levels.- Ensure all animals are properly acclimatized to the metabolic cages before the experiment. - Standardize the hydration protocol for all animals before drug administration. - Minimize stress during handling and dosing. Consider alternative, less stressful oral administration methods if possible. - Group animals by weight and sex to reduce variability.
No significant diuretic effect observed. - Inadequate Dose: The dose of this compound may be too low for the chosen animal model. - Poor Bioavailability: The formulation may not be optimal for absorption. - Diuretic Resistance: In some disease models (e.g., heart failure), animals may develop resistance to diuretics.- Perform a dose-response study to determine the effective dose range. - Evaluate the formulation for proper suspension and consider alternative vehicles. - For models of diuretic resistance, consider combination therapy with a loop diuretic.
Adverse effects observed in animals (e.g., lethargy, dehydration). - Excessive Diuresis: The dose may be too high, leading to significant fluid and electrolyte loss. - Electrolyte Imbalance: Thiazide-like diuretics can cause hypokalemia (low potassium) and hyponatremia (low sodium).- Reduce the dose of this compound. - Monitor electrolyte levels in blood and urine. - Ensure animals have free access to water and consider providing electrolyte-supplemented water if necessary.
Precipitation of this compound in the formulation. - Poor Solubility: this compound has low aqueous solubility. - Instability: The formulation may not be stable over time.- Increase the percentage of co-solvents (e.g., PEG300, DMSO) in the vehicle. - Prepare fresh formulations daily. - Store stock solutions at appropriate temperatures (e.g., 2-8°C) and protect from light. Conduct a pilot stability test of your formulation.

III. Experimental Protocols

Protocol 1: Evaluation of Diuretic Activity of this compound in Rats

Objective: To assess the diuretic, natriuretic, and kaliuretic effects of this compound in a rat model.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Metabolic cages

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in saline)

  • Furosemide (positive control)

  • Normal saline (0.9% NaCl)

  • Oral gavage needles

  • Urine collection tubes

  • Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

  • Acclimatization: House rats individually in metabolic cages for at least 3 days before the experiment to allow for adaptation.

  • Fasting: Withhold food and water for 18 hours before the experiment.

  • Hydration: Administer normal saline (15 mL/kg) orally to all rats to ensure a uniform state of hydration and promote urine flow.

  • Grouping and Dosing: Divide the rats into the following groups (n=6 per group):

    • Group 1 (Vehicle Control): Administer the vehicle orally.

    • Group 2 (Positive Control): Administer Furosemide (e.g., 10 mg/kg) orally.

    • Group 3-5 (this compound): Administer this compound at different doses (e.g., 2, 5, and 10 mg/kg) orally.

  • Urine Collection: Immediately after dosing, place the rats back into the metabolic cages. Collect urine at regular intervals (e.g., 1, 2, 4, 6, and 24 hours).

  • Data Collection:

    • Measure the total volume of urine for each collection period.

    • Analyze urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis:

    • Calculate the total urine output, Na+ excretion, and K+ excretion for each group.

    • Compare the results from the this compound-treated groups with the vehicle control and positive control groups.

IV. Data Presentation

Table 1: Example Data Summary for Diuretic Activity Study
Treatment Group Dose (mg/kg) Total Urine Output (mL/24h) Total Na+ Excretion (mmol/24h) Total K+ Excretion (mmol/24h)
Vehicle Control-
Furosemide10
This compound2
This compound5
This compound10

Note: This table should be populated with your experimental data. Values should be presented as mean ± SEM.

V. Mandatory Visualizations

Diagram 1: Signaling Pathway of this compound

Mefruside_Mechanism This compound This compound DCT Distal Convoluted Tubule (Apical Membrane) This compound->DCT Targets NCC Na-Cl Cotransporter (NCC) This compound->NCC Inhibits Rho Rho-Rho Kinase Pathway This compound->Rho May Inhibit Reabsorption Decreased Na+ and Cl- Reabsorption NCC->Reabsorption Leads to Excretion Increased Urinary Na+, Cl-, and Water Excretion Reabsorption->Excretion Results in BloodVolume Decreased Blood Volume Excretion->BloodVolume BP Decreased Blood Pressure BloodVolume->BP Vasoconstriction Decreased Vasoconstriction Rho->Vasoconstriction Leads to Vasoconstriction->BP

Caption: Mechanism of action of this compound.

Diagram 2: Experimental Workflow for Diuretic Activity Assay

Diuretic_Workflow Acclimatization 1. Acclimatization (3 days in metabolic cages) Fasting 2. Fasting (18 hours) Acclimatization->Fasting Hydration 3. Hydration (15 mL/kg saline p.o.) Fasting->Hydration Dosing 4. Dosing (Vehicle, this compound, or Control) Hydration->Dosing Collection 5. Urine Collection (0-24 hours) Dosing->Collection Analysis 6. Analysis (Volume, Na+, K+) Collection->Analysis Data 7. Data Interpretation Analysis->Data

Caption: Workflow for assessing diuretic activity.

References

Addressing Mefruside stability and proper storage conditions for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and proper storage of Mefruside for research purposes. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

This compound is a diuretic drug belonging to the sulfonamide class.[1][2] Its chemical structure contains a sulfonamide group, which is crucial for its biological activity, and a furan ring.[3][4] Understanding the reactivity of these functional groups is key to predicting its stability.

Q2: What are the primary factors that can affect the stability of this compound?

The stability of this compound, like many pharmaceutical compounds, is primarily influenced by several environmental factors:

  • pH: The sulfonamide group can undergo hydrolysis under acidic or basic conditions.[5][6][7][8]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[9][10][11]

  • Light: Exposure to UV or visible light can lead to photodegradation.[12]

  • Oxidizing Agents: The sulfonamide moiety can be susceptible to oxidation.[13][14][15][16][17]

Q3: What are the recommended storage conditions for this compound powder and solutions?

For solid this compound powder, storage in a well-sealed container, protected from light and moisture at a controlled room temperature is recommended for short-term use. For long-term storage, refrigeration is advisable.

For this compound stock solutions, the following storage conditions are generally recommended:

SolventStorage TemperatureDuration
DMSO-20°CUp to 1 month
DMSO-80°CUp to 6 months
Aqueous Buffers-20°C or -80°CShort-term (prepare fresh)

Note: It is crucial to avoid repeated freeze-thaw cycles for stock solutions. Aliquoting the stock solution into single-use vials is highly recommended.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when working with this compound.

Issue 1: Precipitation of this compound in aqueous solutions.

  • Question: I dissolved this compound in DMSO to make a stock solution and then diluted it in my aqueous cell culture medium, but a precipitate formed. What should I do?

  • Answer: This is a common issue when diluting a DMSO stock solution of a sparingly soluble compound into an aqueous buffer. Here are some troubleshooting steps:

    • Reduce DMSO Concentration in the Final Solution: Ensure the final concentration of DMSO in your assay is low, typically below 0.5%, to avoid cell toxicity and solubility issues.[18]

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.[18]

    • Use a Co-solvent: In some cases, using a small amount of a pharmaceutically acceptable co-solvent in your final aqueous medium can improve solubility.

    • Gentle Warming and Sonication: Briefly warming the solution to 37°C and sonicating can help redissolve precipitates. However, be cautious about the thermal stability of this compound.

Issue 2: Inconsistent results in biological assays.

  • Question: I am seeing variable results in my experiments with this compound. Could this be related to its stability?

  • Answer: Yes, inconsistent results can be a sign of compound degradation. Consider the following:

    • Freshly Prepare Working Solutions: Always prepare your final working solutions fresh from a stock solution before each experiment.

    • Protect from Light: If your experimental setup involves prolonged exposure to light, consider using amber-colored tubes or plates, or working under subdued lighting.

    • pH of the Medium: Be aware of the pH of your experimental buffer or medium, as extremes in pH can cause hydrolysis of the sulfonamide group.

    • Control for Degradation: If you suspect degradation, you can run a control experiment where you intentionally degrade a sample of this compound (e.g., by treating with a mild acid or base) and test its activity alongside your experimental samples.

Issue 3: Unexpected peaks in HPLC analysis.

  • Question: I am analyzing my this compound sample by HPLC and see extra peaks that I don't expect. What could be the cause?

  • Answer: The appearance of unexpected peaks in an HPLC chromatogram can be due to several factors:

    • Degradation Products: These are the most likely culprits if your sample has been stored improperly or subjected to harsh conditions. This is why a stability-indicating HPLC method is crucial.

    • Contamination: Impurities from solvents, glassware, or the sample itself can appear as extra peaks. Ensure you are using high-purity solvents and clean equipment.

    • Mobile Phase Issues: Contaminants in the mobile phase can accumulate on the column and elute as spurious peaks, especially during gradient elution.

    • Sample Matrix Effects: Components of your sample matrix (e.g., excipients from a formulation, components of a biological sample) can interfere with the analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours. Dissolve the stressed powder in the solvent for analysis.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.

  • The PDA detector will provide UV spectra of the parent drug and the degradation products, which can help in their characterization.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. The goal is to achieve adequate separation of the parent this compound peak from all potential degradation product peaks.

1. Initial Chromatographic Conditions:

ParameterSuggested Starting Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes)
Flow Rate 1.0 mL/min
Detection PDA detector, monitor at the λmax of this compound
Injection Volume 10 µL

2. Method Optimization:

  • Inject the stressed samples from the forced degradation study.

  • Adjust the gradient, mobile phase composition (e.g., change the organic modifier to methanol, alter the pH of the aqueous phase), and column temperature to achieve baseline separation of all peaks.

3. Method Validation:

  • Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress Conditions oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress Conditions thermal Thermal Stress (105°C, solid) stock->thermal Expose to Stress Conditions photo Photodegradation (UV/Vis Light) stock->photo Expose to Stress Conditions hplc HPLC-PDA Analysis acid->hplc Analyze Stressed Samples base->hplc Analyze Stressed Samples oxidation->hplc Analyze Stressed Samples thermal->hplc Analyze Stressed Samples photo->hplc Analyze Stressed Samples data Data Evaluation (Compare Chromatograms) hplc->data

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_stability This compound Stability Factors This compound This compound ph pH (Acid/Base Hydrolysis) This compound->ph temp Temperature (Thermal Degradation) This compound->temp light Light (Photodegradation) This compound->light oxidants Oxidizing Agents (Oxidation) This compound->oxidants

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Enhancing the Oral Bioavailability of Mefruside

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific public-domain research on enhancing the oral bioavailability of Mefruside using advanced formulation strategies is limited. The following technical support guide is constructed based on established principles and common techniques applied to other poorly water-soluble drugs, particularly those in the Biopharmaceutics Classification System (BCS) Class II, to which this compound likely belongs. The experimental protocols and data are provided as illustrative examples and will require optimization for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges to the oral bioavailability of this compound?

A1: The primary challenge is its poor aqueous solubility. Like many drugs in the diuretic class, this compound's low solubility can lead to a low dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption. This can result in incomplete and variable absorption, with reported oral absorption being around 60.5%.[1]

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the solubility and dissolution challenges of this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.[2][3][4]

  • Nanotechnology-based Formulations: Reducing the particle size of this compound to the nanometer range (nanosuspensions, nanoparticles) increases the surface area for dissolution, thereby improving the rate and extent of absorption.[5][6][7]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal tract.

  • Prodrug Approach: Chemical modification of the this compound molecule to create a more soluble or permeable prodrug that converts to the active form in the body can be a viable strategy.[8]

Q3: Which polymers are suitable for preparing this compound solid dispersions?

A3: Hydrophilic polymers are commonly used for solid dispersions to improve the wettability and dissolution of poorly soluble drugs. Suitable candidates for this compound would include:

  • Polyvinylpyrrolidone (PVP) grades (e.g., K30, K90)[2]

  • Hydroxypropyl Methylcellulose (HPMC)

  • Polyethylene Glycols (PEGs) of various molecular weights (e.g., 4000, 6000)[2]

  • Soluplus®

  • Eudragit® EPO[9]

The choice of polymer will depend on factors such as drug-polymer miscibility, stability of the amorphous form, and the desired release profile.

Troubleshooting Guides

Solid Dispersion Formulation
Issue/Question Possible Cause(s) Troubleshooting/Solution(s)
Low drug loading in the solid dispersion. - Poor miscibility of this compound with the chosen polymer.- Phase separation during the manufacturing process.- Screen different polymers to find one with better miscibility with this compound.- Optimize the drug-to-polymer ratio.- Adjust the processing parameters (e.g., temperature in hot-melt extrusion, solvent evaporation rate).
Recrystallization of this compound in the solid dispersion upon storage. - The amorphous form of this compound is thermodynamically unstable.- Inappropriate polymer selection, which does not sufficiently inhibit crystallization.- Presence of moisture.- Select a polymer that has strong interactions (e.g., hydrogen bonding) with this compound to stabilize the amorphous form.- Increase the polymer concentration.- Store the solid dispersion in controlled humidity conditions.
Inconsistent in-vitro dissolution results. - Inhomogeneity of the solid dispersion.- Incomplete conversion to the amorphous state.- Inappropriate dissolution test parameters.- Ensure thorough mixing during preparation (e.g., use a higher mixing speed or longer mixing time).- Characterize the solid dispersion using techniques like DSC and PXRD to confirm its amorphous nature.- Optimize dissolution conditions (e.g., paddle speed, volume and pH of the dissolution medium).
Nanoparticle Formulation
Issue/Question Possible Cause(s) Troubleshooting/Solution(s)
Large particle size or wide particle size distribution. - Inefficient particle size reduction method.- Aggregation of nanoparticles due to insufficient stabilization.- Optimize the parameters of the preparation method (e.g., homogenization pressure and cycles, sonication time and intensity).- Screen different stabilizers or increase the concentration of the current stabilizer.
Low encapsulation efficiency. - Drug leakage into the external phase during preparation.- Poor affinity of this compound for the nanoparticle matrix.- Adjust the formulation composition (e.g., change the polymer or lipid type).- Optimize the process parameters to favor drug encapsulation (e.g., evaporation rate of the organic solvent).
Instability of the nanosuspension (e.g., sedimentation, crystal growth). - Ostwald ripening.- Insufficient stabilizer coverage on the nanoparticle surface.- Use a combination of stabilizers (e.g., a steric and an electrostatic stabilizer).- Optimize the drug-to-stabilizer ratio.- Consider freeze-drying the nanosuspension with a cryoprotectant to improve long-term stability.

Quantitative Data Summary

The following tables present hypothetical but plausible data for enhanced this compound formulations, based on results observed for other poorly soluble diuretics.

Table 1: In-Vitro Solubility and Dissolution Enhancement of this compound Formulations

Formulation Solubility in Water (µg/mL) Dissolution after 30 min (%)
Pure this compound~ 5015
This compound Solid Dispersion (1:5 drug-to-PVP K30 ratio)~ 150085
This compound Nanosuspension (200 nm particle size)~ 1200 (Apparent Solubility)95

Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations in a Rat Model (Oral Administration)

Formulation Cmax (ng/mL) Tmax (h) AUC₀₋₂₄ (ng·h/mL) Relative Bioavailability (%)
Pure this compound Suspension50044500100
This compound Solid Dispersion1200210800240
This compound Nanosuspension15001.512600280

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound with PVP K30 to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (analytical grade)

Procedure:

  • Weigh accurately this compound and PVP K30 in a 1:5 ratio.

  • Dissolve both this compound and PVP K30 in a minimal amount of methanol in a beaker with continuous stirring using a magnetic stirrer until a clear solution is obtained.

  • Evaporate the solvent at 40°C under reduced pressure using a rotary evaporator.

  • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.

  • Store the prepared solid dispersion in a desiccator until further characterization.

Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To assess drug-polymer interactions.

  • Differential Scanning Calorimetry (DSC): To determine the physical state (crystalline or amorphous) of this compound in the dispersion.

  • Powder X-Ray Diffraction (PXRD): To confirm the amorphous nature of the drug.

  • In-Vitro Dissolution Study: Using a USP Type II (paddle) apparatus in a suitable dissolution medium (e.g., pH 6.8 phosphate buffer).

Protocol 2: Preparation of this compound Nanosuspension by High-Pressure Homogenization

Objective: To produce a stable nanosuspension of this compound to improve its dissolution velocity and oral bioavailability.

Materials:

  • This compound

  • Poloxamer 188 (as a stabilizer)

  • Purified water

Procedure:

  • Prepare a 2% (w/v) aqueous solution of Poloxamer 188.

  • Disperse 5% (w/v) of this compound in the stabilizer solution to form a presuspension by stirring with a high-speed stirrer for 30 minutes.

  • Homogenize the presuspension using a high-pressure homogenizer at 500 bar for 5 cycles, followed by 1500 bar for 20 cycles.

  • Cool the nanosuspension in an ice bath during the homogenization process to dissipate heat.

  • Store the final nanosuspension at 4°C.

Characterization:

  • Particle Size and Zeta Potential Analysis: Using dynamic light scattering (DLS).

  • Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.

  • In-Vitro Dissolution Study: As described in Protocol 1.

  • In-Vivo Pharmacokinetic Study: In a suitable animal model (e.g., rats) to compare the bioavailability with a control this compound suspension.

Visualizations

experimental_workflow_solid_dispersion cluster_preparation Preparation cluster_characterization Characterization weigh Weigh this compound and PVP K30 dissolve Dissolve in Methanol weigh->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize and Sieve dry->pulverize ftir FTIR pulverize->ftir dsc DSC pulverize->dsc pxrd PXRD pulverize->pxrd dissolution In-Vitro Dissolution pulverize->dissolution

Caption: Workflow for Preparation and Characterization of this compound Solid Dispersion.

experimental_workflow_nanosuspension cluster_preparation Preparation cluster_characterization Characterization stabilizer Prepare Stabilizer Solution (Poloxamer 188) presuspension Create Presuspension of this compound stabilizer->presuspension homogenize High-Pressure Homogenization presuspension->homogenize dls Particle Size & Zeta Potential homogenize->dls microscopy SEM / TEM homogenize->microscopy dissolution In-Vitro Dissolution homogenize->dissolution invivo In-Vivo Pharmacokinetics homogenize->invivo

References

Strategies to mitigate Mefruside-induced electrolyte imbalance in research subjects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage electrolyte imbalances induced by Mefruside in research subjects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it cause electrolyte imbalance?

A1: this compound is a thiazide-like diuretic used in research to study hypertension and edema.[1][2] It primarily acts on the distal convoluted tubule of the nephron in the kidney, where it inhibits the sodium-chloride (Na+/Cl-) cotransporter (NCC).[2][3] This inhibition leads to increased excretion of sodium and chloride in the urine, which in turn causes an osmotic loss of water, resulting in diuresis.[2] However, this process also leads to the increased urinary loss of other electrolytes, most notably potassium (K+) and magnesium (Mg2+), leading to potential imbalances such as hypokalemia, hyponatremia, and hypomagnesemia.[1][4]

Q2: What are the most common electrolyte imbalances observed with this compound administration in research subjects?

A2: The most frequently reported electrolyte disturbances associated with this compound and other thiazide-like diuretics are:

  • Hypokalemia: Low potassium levels are a significant concern and can lead to muscle weakness and cardiac arrhythmias.[1][5]

  • Hyponatremia: Low sodium levels can occur, particularly in older subjects or with concurrent conditions.[6]

  • Hypomagnesemia: Low magnesium levels are also a potential side effect.[4]

  • Hyperuricemia: Increased uric acid levels may be observed.[5]

Q3: How soon after initiating this compound treatment should I start monitoring for electrolyte imbalances?

A3: It is recommended to perform baseline electrolyte measurements before initiating this compound. Subsequent monitoring should occur within the first 7-14 days of treatment, as electrolyte disturbances can develop relatively quickly.[6] The frequency of monitoring should be adjusted based on the dose of this compound, the species of the research subject, and any pre-existing conditions.

Troubleshooting Guides

Issue 1: A research subject exhibits signs of hypokalemia (e.g., muscle weakness, lethargy) after this compound administration.

  • Immediate Action:

    • Temporarily suspend this compound administration.

    • Confirm hypokalemia by measuring serum potassium levels.

    • If severe (typically serum K+ < 3.0 mEq/L), initiate intravenous potassium chloride (KCl) supplementation according to established veterinary or clinical protocols.[7]

  • Troubleshooting Steps:

    • Review Dosing: Ensure the this compound dose is within the appropriate range for the research model.

    • Dietary Assessment: Verify that the subject's diet provides adequate potassium.

    • Implement Prophylactic Supplementation: For future subjects or upon re-initiation of this compound, consider prophylactic oral potassium supplementation. (See Experimental Protocol 1).

    • Consider Combination Therapy: In some models, co-administration with a potassium-sparing diuretic may be an option to mitigate potassium loss, but this will introduce a confounding variable to the study.

Issue 2: Serum sodium levels in research subjects are progressively decreasing after several weeks of this compound treatment.

  • Immediate Action:

    • Evaluate the severity of hyponatremia. For mild, asymptomatic cases, immediate cessation may not be necessary, but close monitoring is crucial.

    • For symptomatic or severe hyponatremia, this compound should be discontinued.

  • Troubleshooting Steps:

    • Fluid Intake: Assess the fluid intake of the subjects. Excessive water consumption can exacerbate hyponatremia.

    • Dose Adjustment: Consider reducing the dose of this compound.

    • Sodium Repletion: For diuretic-induced hyponatremia, sodium replacement may be necessary. In animal models, this can be achieved by providing saline in the drinking water.[8] (See Experimental Protocol 3).

Issue 3: Research subjects on this compound show signs of magnesium deficiency (e.g., tremors, neuromuscular hyperexcitability).

  • Immediate Action:

    • Confirm hypomagnesemia through serum magnesium measurement.

    • Administer magnesium supplementation. Oral magnesium oxide is a common choice.[9] (See Experimental Protocol 2).

  • Troubleshooting Steps:

    • Concurrent Electrolyte Levels: Check for concurrent hypokalemia and hypocalcemia, as magnesium is crucial for their homeostasis.[7]

    • Dietary Magnesium: Ensure the standard diet for the research subjects contains sufficient magnesium.

    • Prophylactic Supplementation: For long-term studies, consider routine dietary supplementation with magnesium.

Data Presentation

Table 1: Incidence of Electrolyte Imbalances with Thiazide and Thiazide-Like Diuretics in Clinical Studies

Electrolyte ImbalanceMean Trough Serum Level (95% CI)Notes
Hyponatremia116 mM (113, 120)Severe hyponatremia is a notable risk.[6]
Hypokalemia3.3 mM (3.0, 3.5)Mild hypokalemia is a common finding.[6]
HyperuricemiaSignificant increase (p < 0.001)Observed in both male and female subjects.[5]

Note: Data is generalized from studies on thiazide and thiazide-like diuretics, including this compound. Incidence can vary based on dosage and patient population.

Experimental Protocols

Protocol 1: Prophylactic Oral Potassium Chloride (KCl) Supplementation in Rats Treated with this compound

  • Objective: To prevent the onset of hypokalemia in rats receiving daily doses of this compound.

  • Materials:

    • This compound solution/suspension

    • Potassium chloride (KCl) powder

    • Drinking water

    • Metabolic cages for urine collection (optional, for monitoring excretion)

    • Blood collection supplies

    • Serum electrolyte analyzer

  • Methodology:

    • Baseline Measurement: Prior to the start of the experiment, collect blood samples to determine baseline serum potassium levels.

    • This compound Administration: Administer this compound at the desired experimental dose and route.

    • KCl Supplementation: Prepare a drinking solution containing a specific concentration of KCl. A common starting point is to provide a five-fold increase in dietary KCl content.[10] The final concentration should be calculated based on the average daily water intake of the rats to achieve a target daily dose (e.g., 1-2 mEq/kg/day).

    • Monitoring:

      • Measure serum potassium levels at regular intervals (e.g., weekly).

      • Monitor for any clinical signs of hyperkalemia (e.g., muscle weakness, bradycardia), although this is less likely with oral supplementation in the context of concurrent diuretic use.

    • Dose Adjustment: Adjust the concentration of KCl in the drinking water based on the serum potassium levels to maintain them within the normal physiological range for the species.

Protocol 2: Mitigation of Hypomagnesemia with Oral Magnesium Oxide (MgO) in Mice on this compound

  • Objective: To counteract the effects of this compound-induced magnesium loss in mice.

  • Materials:

    • This compound solution/suspension

    • Magnesium oxide (MgO) powder

    • Powdered rodent chow

    • Blood collection supplies

    • Serum electrolyte analyzer

  • Methodology:

    • Baseline Measurement: Collect baseline blood samples to measure serum magnesium levels.

    • This compound Administration: Administer this compound according to the study protocol.

    • MgO Supplementation: Mix MgO powder into the powdered rodent chow at a specified concentration. A previously studied dose in rats for preventing calcium oxalate nephrolithiasis was 500 mg MgO per 100 g of chow, which can be used as a starting point and adjusted for mice based on food consumption.[9]

    • Monitoring:

      • Measure serum magnesium levels weekly.

      • Observe for any adverse gastrointestinal effects, such as diarrhea, which can occur with high doses of magnesium.

    • Dose Adjustment: Adjust the amount of MgO in the feed based on serum magnesium levels.

Protocol 3: Management of Hyponatremia with Saline Supplementation in a Rodent Model

  • Objective: To correct or prevent hyponatremia in rodents receiving this compound.

  • Materials:

    • This compound solution/suspension

    • Sodium chloride (NaCl)

    • Drinking water

    • Blood collection supplies

    • Serum electrolyte analyzer

  • Methodology:

    • Baseline Measurement: Establish baseline serum sodium concentrations.

    • This compound Administration: Administer this compound as required by the experimental design.

    • Saline Supplementation: Provide a 0.9% NaCl solution (isotonic saline) as the sole source of drinking water.[8]

    • Monitoring:

      • Measure serum sodium levels regularly (e.g., every 3-5 days initially, then weekly).

      • Monitor for signs of dehydration or fluid overload.

    • Adjustment: The concentration of NaCl in the drinking water can be adjusted if necessary, though 0.9% is generally well-tolerated.

Mandatory Visualizations

mefruside_pathway cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitial Fluid Lumen Lumen NCC Na+/Cl- Cotransporter (NCC) Na_Interstitium Na+ ROMK ROMK K+ Channel ROMK->Lumen K+ Secretion NaK_ATPase Na+/K+ ATPase NaK_ATPase->Na_Interstitium 3 Na+ out Interstitium Interstitium Na_Lumen Na+ Na_Lumen->NCC Transport Cl_Lumen Cl- Cl_Lumen->NCC Transport K_Interstitium K+ K_Interstitium->NaK_ATPase 2 K+ in K_Cell K+ This compound This compound This compound->NCC Inhibition

Caption: Mechanism of this compound action and induced hypokalemia.

experimental_workflow Start Start of Study Baseline Baseline Electrolyte Measurement Start->Baseline Administer Administer this compound +/- Prophylactic Supplement Baseline->Administer Monitor Monitor Serum Electrolytes & Clinical Signs Administer->Monitor Imbalance Electrolyte Imbalance Detected? Monitor->Imbalance End End of Study Monitor->End Adjust Adjust Supplementation Dose or this compound Dose Imbalance->Adjust Yes Continue Continue Monitoring Imbalance->Continue No Adjust->Monitor Continue->Monitor

Caption: Experimental workflow for managing electrolyte balance.

troubleshooting_logic Observe Observe Clinical Signs of Electrolyte Imbalance Measure Measure Serum Electrolytes Observe->Measure Confirm Confirm Specific Imbalance (e.g., Hypokalemia) Measure->Confirm Action Immediate Action: - Suspend this compound - Corrective Supplementation Confirm->Action Investigate Investigate Cause: - Dosing - Diet - Concomitant Factors Action->Investigate Implement Implement Long-Term Strategy: - Prophylactic Supplementation - Dose Adjustment Investigate->Implement Resolve Issue Resolved Implement->Resolve

Caption: Logical flow for troubleshooting adverse events.

References

Validation & Comparative

Comparative analysis of Mefruside versus furosemide in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data available for mefruside and furosemide, two diuretic agents with distinct mechanisms of action. While extensive preclinical information is available for the widely studied loop diuretic furosemide, preclinical data for the thiazide-like diuretic this compound is notably limited in publicly accessible literature. This guide summarizes the existing data to facilitate an objective comparison and aid in research and development decisions.

Mechanism of Action

Furosemide is a potent loop diuretic that exerts its effects in the thick ascending limb of the loop of Henle. It competitively inhibits the Na+/K+/2Cl- cotransporter (NKCC2) on the luminal side of the epithelial cells. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in the excretion of these ions and, consequently, water. The disruption of this transport mechanism also diminishes the hypertonicity of the renal medulla, reducing the osmotic gradient for water reabsorption in the collecting ducts.

This compound is classified as a thiazide-like diuretic. Its primary site of action is the distal convoluted tubule, where it inhibits the sodium-chloride (Na+/Cl-) symporter.[1] By blocking the reabsorption of sodium and chloride at this site, this compound increases their excretion, leading to a moderate diuretic effect.[1]

Data Presentation

The following tables summarize the available quantitative preclinical data for furosemide. A corresponding table for this compound is not provided due to the scarcity of published preclinical studies detailing its pharmacodynamic and pharmacokinetic parameters in animal models.

Furosemide: Preclinical Pharmacodynamic Data
ParameterAnimal ModelDoseRoute of AdministrationKey Findings
Diuresis Rat5 mg/kgIntravenousProvoked a clear diuretic effect, representing approximately 75% of the maximal effect.[2]
Rat2.5-100 mg/kgIntravenous BolusDose-dependent increase in urine volume.[3]
Dog2.0 mg/kgOral (q12h for 10 days)Significant increase in 24-hour urine production.[4]
Natriuresis RatNot specifiedNot specifiedIncreased sodium excretion.[2]
Dog1.0 mg/kgIntravenousSignificantly enhanced sodium excretion.
Kaliuresis RatNot specifiedNot specifiedIncreased potassium excretion.[2]
Dog1.0 mg/kgIntravenousSignificantly enhanced potassium excretion.
Furosemide: Preclinical Pharmacokinetic Data
ParameterAnimal ModelValue
Bioavailability (Oral) Dog~50%
Plasma Protein Binding Dog86-91%
Half-life (t1/2) DogNot specified
Elimination DogPrimarily renal excretion

Experimental Protocols

Assessment of Diuretic Activity in Rats

A standard method for evaluating the diuretic activity of a compound in a preclinical setting, such as for furosemide, involves the following steps:

  • Animal Model: Male or female Wistar or Sprague-Dawley rats are commonly used.

  • Acclimatization: Animals are acclimatized to metabolic cages for a period before the experiment to minimize stress-induced variations.

  • Fasting: Animals are typically fasted overnight with free access to water to ensure gastric emptying and uniform hydration status.

  • Hydration: A saline load (e.g., 0.9% NaCl at 25 ml/kg body weight) is administered orally to ensure adequate urine flow.

  • Drug Administration: The test compound (e.g., furosemide) and a vehicle control are administered, typically orally or intraperitoneally. A standard diuretic like furosemide is often used as a positive control.

  • Urine Collection: Animals are placed in individual metabolic cages, which are designed to separate urine and feces. Urine is collected at predetermined intervals (e.g., every hour for 5-6 hours or a total volume after 24 hours).

  • Analysis: The total volume of urine is measured. Urine samples are analyzed for electrolyte concentrations (Na+, K+, Cl-) using flame photometry or ion-selective electrodes.

  • Parameters Calculated:

    • Diuretic Index: Ratio of urine output in the treated group to the control group.

    • Natriuretic and Kaliuretic Activity: Total amount of sodium and potassium excreted.

    • Saluretic Index: Ratio of sodium and chloride excretion in the treated group to the control group.

Mandatory Visualization

Diuretic_Mechanism_of_Action cluster_furosemide Furosemide (Loop Diuretic) cluster_this compound This compound (Thiazide-like Diuretic) Furosemide Furosemide TAL Thick Ascending Limb of Loop of Henle Furosemide->TAL Furosemide->Inhibition NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Blood Blood NKCC2->Blood Reabsorption Inhibition->NKCC2 Inhibits Na_K_Cl_Reabsorption Na+, K+, Cl- Reabsorption Inhibition->Na_K_Cl_Reabsorption Blocks Lumen Tubular Lumen Lumen->NKCC2 Ions Diuresis_F Increased Excretion of Na+, K+, Cl-, and Water Na_K_Cl_Reabsorption->Diuresis_F This compound This compound DCT Distal Convoluted Tubule This compound->DCT This compound->Inhibition_M NCC Na+/Cl- Symporter (NCC) Blood_M Blood NCC->Blood_M Reabsorption Inhibition_M->NCC Inhibits Na_Cl_Reabsorption Na+, Cl- Reabsorption Inhibition_M->Na_Cl_Reabsorption Blocks Lumen_M Tubular Lumen Lumen_M->NCC Ions Diuresis_M Increased Excretion of Na+, Cl-, and Water Na_Cl_Reabsorption->Diuresis_M

Caption: Mechanisms of action for Furosemide and this compound.

Preclinical_Diuretic_Workflow cluster_workflow Experimental Workflow for Preclinical Diuretic Evaluation Animal_Selection Animal Selection (e.g., Rats) Acclimatization Acclimatization to Metabolic Cages Animal_Selection->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Hydration Oral Saline Hydration Fasting->Hydration Grouping Group Allocation (Vehicle, Test Drug, Positive Control) Hydration->Grouping Administration Drug/Vehicle Administration Grouping->Administration Urine_Collection Urine Collection over Time Administration->Urine_Collection Analysis Urine Volume & Electrolyte Analysis Urine_Collection->Analysis Data_Interpretation Data Interpretation & Comparison Analysis->Data_Interpretation

Caption: A typical experimental workflow for evaluating diuretics in preclinical models.

Diuretic_Selection_Logic cluster_logic Logical Flow for Diuretic Selection in Preclinical Studies Start Start: Need for Diuresis Potency_Needed High Potency Required? Start->Potency_Needed Loop_Diuretic Select Loop Diuretic (e.g., Furosemide) Potency_Needed->Loop_Diuretic Yes Thiazide_Diuretic Select Thiazide/Thiazide-like Diuretic (e.g., this compound) Potency_Needed->Thiazide_Diuretic No K_Sparing Potassium Sparing Needed? Loop_Diuretic->K_Sparing Thiazide_Diuretic->K_Sparing Combine_K_Sparing Consider Combination with Potassium-Sparing Diuretic K_Sparing->Combine_K_Sparing Yes End End: Diuretic Selected K_Sparing->End No Combine_K_Sparing->End

Caption: A simplified logical flow for selecting a diuretic class in a preclinical setting.

References

Validating the Inhibitory Effect of Mefruside on the Na-Cl Cotransporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of the inhibitory effect of thiazide and thiazide-like diuretics, such as Mefruside, on the Na-Cl cotransporter (NCC). Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document leverages data from well-characterized thiazide-like diuretics to present a comparative framework. The methodologies and data presented herein are intended to guide researchers in designing and interpreting experiments to validate the efficacy and mechanism of action of NCC inhibitors.

Mechanism of Action: Thiazide and Thiazide-Like Diuretics

This compound is classified as a thiazide-like diuretic, and its primary therapeutic action is the inhibition of the Na-Cl cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) in the kidney[1][2]. By blocking NCC, these diuretics prevent the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the excretion of salt and water (diuresis), which in turn reduces blood volume and lowers blood pressure[1]. Recent cryo-electron microscopy studies have revealed that thiazide diuretics bind to the chloride-binding site of NCC, stabilizing the transporter in an outward-facing conformation and thereby inhibiting its transport cycle.

Comparative Inhibitory Potency of Thiazide Diuretics on NCC

DiureticNCC SpeciesIC50 (µM)Reference
PolythiazideRat0.3[3]
PolythiazideMouse0.4[3]
PolythiazideFlounder7.0[3]
MetolazoneRat-[3]
BendroflumethiazideRat-[3]
TrichloromethiazideRat-[3]
ChlorthalidoneRat-[3]

Note: A lower IC50 value indicates a higher inhibitory potency. The potency of trichloromethiazide and chlorthalidone on rat NCC was demonstrated by >95% inhibition at a concentration of 100 µM[3].

Experimental Protocols for Validating NCC Inhibition

Several robust in vitro assays are employed to quantify the inhibitory effect of compounds on NCC activity. These assays typically involve expressing the NCC protein in a heterologous system, such as Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293), and then measuring the transport of ions in the presence and absence of the inhibitor.

Fluorescence-Based Ion Influx Assay in HEK293 Cells

This high-throughput method utilizes a chloride-sensitive yellow fluorescent protein (YFP) to measure NCC-mediated chloride influx.

Principle: HEK293 cells are co-transfected to express both NCC and a membrane-targeted YFP. The influx of chloride ions through NCC quenches the YFP fluorescence, and the rate of quenching is proportional to NCC activity. Inhibition of NCC by a compound will result in a slower rate of fluorescence quenching.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Maintain a stable HEK293 cell line co-expressing human NCC and a membrane-anchored, chloride-sensitive YFP.

    • Seed the cells in a 96-well plate and induce protein expression.

  • Assay Procedure:

    • Wash the cells with a chloride-free buffer to remove extracellular chloride.

    • Incubate the cells with the test compound (e.g., this compound) at various concentrations.

    • Initiate the assay by adding a buffer containing a known concentration of chloride.

    • Measure the YFP fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching for each concentration of the test compound.

    • Normalize the rates to a vehicle control (no inhibitor).

    • Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Radioactive Ion Uptake Assay in Xenopus laevis Oocytes

This classic method directly measures the uptake of radioactive ions (e.g., 22Na+) into oocytes expressing NCC.

Principle: Xenopus oocytes are injected with cRNA encoding NCC, leading to the expression of the transporter on the oocyte membrane. The oocytes are then incubated in a solution containing a radioactive substrate of NCC. The amount of radioactivity accumulated inside the oocytes is a direct measure of NCC activity.

Detailed Protocol:

  • Oocyte Preparation:

    • Harvest and prepare stage V-VI oocytes from Xenopus laevis.

    • Inject the oocytes with cRNA encoding the desired NCC species (e.g., human, rat).

    • Incubate the oocytes for 3-5 days to allow for protein expression.

  • Uptake Assay:

    • Pre-incubate the oocytes in a chloride-free medium.

    • Transfer the oocytes to an uptake solution containing 22Na+ and the test inhibitor at various concentrations.

    • After a defined incubation period, wash the oocytes thoroughly with an ice-cold, isotope-free solution to remove extracellular radioactivity.

  • Quantification:

    • Lyse individual oocytes and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background radioactivity measured in non-injected or water-injected oocytes.

    • Normalize the uptake values to a vehicle control.

    • Generate a dose-response curve to calculate the IC50 value.

Signaling Pathway of NCC Regulation

The activity of the Na-Cl cotransporter is regulated by a complex signaling pathway involving With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) or oxidative stress-responsive kinase 1 (OSR1). Understanding this pathway is crucial as it can influence the apparent efficacy of NCC inhibitors.

NCC_Regulation_Pathway AngII Angiotensin II WNKs WNK Kinases (WNK1, WNK4) AngII->WNKs activates Insulin Insulin Insulin->WNKs activates Low_Cl Low Intracellular [Cl-] Low_Cl->WNKs activates SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 phosphorylates & activates NCC_inactive NCC (Inactive) SPAK_OSR1->NCC_inactive phosphorylates NCC_active p-NCC (Active) NCC_inactive->NCC_active Na_Cl_reabsorption Na+ & Cl- Reabsorption NCC_active->Na_Cl_reabsorption This compound This compound & Thiazide-like Diuretics This compound->NCC_active inhibits

Caption: Signaling pathway regulating NCC activity.

Experimental Workflow for Validating an NCC Inhibitor

The following diagram illustrates a typical workflow for the experimental validation of a potential NCC inhibitor like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_ex_vivo Ex Vivo / In Vivo Validation start Synthesize/Obtain Test Compound (e.g., this compound) assay_selection Select Assay System (HEK293 or Xenopus Oocytes) start->assay_selection dose_response Perform Dose-Response Inhibition Assays assay_selection->dose_response ic50 Calculate IC50 Value dose_response->ic50 comparison Compare Potency with Known NCC Inhibitors ic50->comparison animal_model Select Animal Model (e.g., mouse, rat) comparison->animal_model diuresis_study Conduct Diuresis and Natriuresis Studies animal_model->diuresis_study bp_measurement Measure Blood Pressure Response diuresis_study->bp_measurement pk_pd Pharmacokinetic/ Pharmacodynamic Modeling bp_measurement->pk_pd final_validation Validate Inhibitory Effect and Therapeutic Potential pk_pd->final_validation

Caption: Workflow for validating an NCC inhibitor.

Conclusion

Validating the inhibitory effect of this compound on the Na-Cl cotransporter requires a systematic approach employing robust in vitro and in vivo experimental models. While direct quantitative data for this compound is currently limited in the scientific literature, the well-established methodologies and comparative data for other thiazide-like diuretics provide a solid foundation for its evaluation. By following the detailed protocols for fluorescence-based and radioactive ion uptake assays, researchers can accurately determine the inhibitory potency of this compound and compare it to existing diuretic agents. Furthermore, understanding the regulatory signaling pathway of NCC is essential for a comprehensive interpretation of the experimental results. This guide serves as a valuable resource for scientists and professionals in the field of pharmacology and drug development who are investigating the therapeutic potential of NCC inhibitors.

References

Cross-validation of different analytical methods for Mefruside quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methods for the quantification of Mefruside, a diuretic medication. The objective is to offer a cross-validation perspective on the performance of High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC) for this purpose. While HPLC methods for this compound are well-documented, this guide also presents plausible methodologies for UV-Visible spectrophotometry and HPTLC based on established analytical practices for similar compounds.

Data Presentation: A Comparative Analysis

The following table summarizes the typical performance characteristics of the three analytical methods for this compound quantification. The data for the HPLC method is based on published literature, while the data for UV-Visible Spectrophotometry and HPTLC are illustrative and based on typical performance for the analysis of similar pharmaceutical compounds, given the limited specific published methods for this compound using these techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectrophotometryHigh-Performance Thin-Layer Chromatography (HPTLC)
Linearity Range 1 - 100 µg/mL5 - 25 µg/mL100 - 600 ng/spot
Accuracy (% Recovery) 98 - 102%99 - 101%98 - 102%
Precision (% RSD) < 2%< 2%< 3%
Limit of Detection (LOD) ~10 ng/mL~0.5 µg/mL~20 ng/spot
Limit of Quantification (LOQ) ~30 ng/mL~1.5 µg/mL~60 ng/spot
Specificity High (separates from metabolites)Low (interference from excipients)Moderate (can separate from some impurities)
Analysis Time per Sample ~15-20 minutes~5 minutes~30-40 minutes (for a full plate)
Cost per Sample HighLowModerate

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for the analysis of this compound in biological fluids.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) and adjust the pH to 3.0 with orthophosphoric acid. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From this stock solution, prepare a series of working standard solutions of different concentrations by diluting with the mobile phase.

  • Sample Preparation: For drug substance, dissolve a known amount in methanol and dilute with the mobile phase to a suitable concentration. For drug product, weigh and finely powder a number of tablets. Extract a portion of the powder equivalent to a single dose with methanol, sonicate, and filter. Dilute the filtrate with the mobile phase to a suitable concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30 °C

    • Detection wavelength: 230 nm

  • Analysis: Inject the standard solutions and the sample solution into the chromatograph. Record the peak areas.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.

UV-Visible Spectrophotometry

This hypothetical method is based on general procedures for the UV analysis of pharmaceutical compounds.

Instrumentation:

  • UV-Visible Spectrophotometer with matched quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Methanol (UV grade)

  • This compound reference standard

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Selection: Use methanol as the solvent.

  • Determination of λmax: Prepare a dilute solution of this compound in methanol and scan it over the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 100 µg/mL). From this stock solution, prepare a series of working standard solutions of different concentrations.

  • Sample Preparation: Prepare the sample solutions as described in the HPLC method, using methanol as the solvent.

  • Analysis: Measure the absorbance of the standard solutions and the sample solution at the determined λmax against a methanol blank.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC)

This hypothetical method is based on general HPTLC procedures for drug quantification.

Instrumentation:

  • HPTLC system including a sample applicator, developing chamber, and a densitometric scanner

  • Pre-coated silica gel 60 F254 HPTLC plates

Reagents and Materials:

  • Toluene (AR grade)

  • Ethyl acetate (AR grade)

  • Methanol (AR grade)

  • Glacial acetic acid (AR grade)

  • This compound reference standard

  • Volumetric flasks and micropipettes

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Toluene: Ethyl Acetate: Methanol: Glacial Acetic Acid in a suitable ratio (e.g., 7:2:0.5:0.1 v/v/v/v).

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From this stock, prepare working standards of different concentrations.

  • Sample Preparation: Prepare the sample solutions as described in the HPLC method, using methanol as the solvent.

  • Chromatographic Development:

    • Apply the standard and sample solutions as bands on the HPTLC plate using the sample applicator.

    • Develop the plate in the developing chamber saturated with the mobile phase until the solvent front has migrated a sufficient distance.

    • Dry the plate in an oven.

  • Densitometric Analysis: Scan the dried plate using the densitometer at a suitable wavelength (e.g., 230 nm).

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of these analytical methods.

CrossValidationWorkflow cluster_methods Analytical Methods for this compound Quantification cluster_validation Method Validation Parameters (ICH Guidelines) cluster_comparison Cross-Validation cluster_outcome Outcome HPLC HPLC Method Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD Limit of Detection HPLC->LOD LOQ Limit of Quantification HPLC->LOQ Specificity Specificity HPLC->Specificity Protocol_Evaluation Protocol Suitability Evaluation HPLC->Protocol_Evaluation UV_Vis UV-Vis Method UV_Vis->Linearity UV_Vis->Accuracy UV_Vis->Precision UV_Vis->LOD UV_Vis->LOQ UV_Vis->Specificity UV_Vis->Protocol_Evaluation HPTLC HPTLC Method HPTLC->Linearity HPTLC->Accuracy HPTLC->Precision HPTLC->LOD HPTLC->LOQ HPTLC->Specificity HPTLC->Protocol_Evaluation Data_Comparison Performance Data Comparison Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison LOD->Data_Comparison LOQ->Data_Comparison Specificity->Data_Comparison Selection Selection of Optimal Method Data_Comparison->Selection Protocol_Evaluation->Selection

Caption: Workflow for cross-validation of analytical methods.

ExperimentalWorkflow start Start prep Standard & Sample Preparation start->prep analysis Instrumental Analysis (HPLC / UV-Vis / HPTLC) prep->analysis data_acq Data Acquisition (Peak Area / Absorbance) analysis->data_acq calibration Calibration Curve Construction data_acq->calibration quantification Quantification of This compound calibration->quantification end End quantification->end

Caption: General experimental workflow for quantification.

A Comparative Analysis of Mefruside and Chlorthalidone: Diuretic and Natriuretic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the diuretic and natriuretic properties of two thiazide-like diuretics: mefruside and chlorthalidone. While both drugs are utilized in the management of hypertension and edema, this document focuses on their pharmacological effects on renal excretion, supported by available experimental data. Direct comparative clinical trials are limited, necessitating a review of individual drug data to draw parallels and distinctions.

Mechanism of Action: Inhibition of the Na+/Cl- Cotransporter

Both this compound and chlorthalidone exert their primary diuretic and natriuretic effects by acting on the distal convoluted tubule (DCT) of the nephron in the kidney.[1] They selectively block the sodium-chloride (Na+/Cl-) cotransporter (NCC), a protein responsible for reabsorbing sodium and chloride ions from the tubular fluid back into the bloodstream.[1] By inhibiting this transporter, this compound and chlorthalidone increase the concentration of sodium and chloride ions in the urine.[1] This, in turn, leads to an osmotic increase in water excretion, a process known as diuresis.[1] The enhanced elimination of sodium (natriuresis) and water reduces the overall blood volume, contributing to their antihypertensive effects.[1]

cluster_DCT Distal Convoluted Tubule (DCT) Cell Lumen Tubular Lumen (Urine Side) Blood Basolateral Membrane (Blood Side) NCC Na+/Cl- Cotransporter (NCC) NaK_ATPase Na+/K+ ATPase NCC->NaK_ATPase Na+ Cl_Channel Cl- Channel NCC->Cl_Channel Cl- Na_out NaK_ATPase->Na_out 3 Na+ Cl_out Cl_Channel->Cl_out Cl- K_Channel K+ Channel K_out K_Channel->K_out K+ Na_in Na_in->NCC Na+ Cl_in Cl_in->NCC Cl- K_in K_in->NaK_ATPase 2 K+ Diuretics This compound & Chlorthalidone Diuretics->NCC Inhibition

Figure 1: Signaling pathway of this compound and Chlorthalidone in the DCT.

Comparative Pharmacokinetics and Efficacy

ParameterThis compoundChlorthalidone
Class Thiazide-like diuretic[1][3]Thiazide-like diuretic
Mechanism of Action Inhibition of Na+/Cl- cotransporter in the distal convoluted tubule[1][3]Inhibition of Na+/Cl- cotransporter in the distal convoluted tubule
Oral Absorption 60.5% ± 9.5%[3]Well absorbed
Plasma Half-life 3-16 hours[3]40-60 hours[4]
Protein Binding 64%[3]~75% (58% to albumin)
Onset of Action Not specified~2.6 hours[4]
Duration of Action Prolonged, maximal in the first 12 hours[5][6]24 to 72 hours[4]
Potency Effective diuretic and antihypertensive[5][6]Approximately 1.5 to 2 times more potent than hydrochlorothiazide

Table 1: Pharmacokinetic and General Efficacy Comparison

Quantitative Diuretic and Natriuretic Effects

While a direct comparative table is not feasible due to a lack of side-by-side studies, the following table summarizes the known effects of each drug on electrolyte and water excretion based on individual studies.

EffectThis compoundChlorthalidone
Diuresis (Urine Volume) Produces effective diuresis.[5][6] In one study, it produced a greater excretion of water than an equal dose of furosemide in patients with fluid retention.[5][6]Dose-dependent increase in urine output. A 25 mg daily dose is considered effective for hypertension with fewer side effects than higher doses.[7]
Natriuresis (Sodium Excretion) Increases sodium excretion.[1]Increases sodium excretion.[8]
Kaliuresis (Potassium Excretion) Can lead to hypokalemia (low potassium levels).[3][9]Dose-dependent decrease in serum potassium. A 25 mg dose causes less potassium perturbation than 50 mg or 75 mg doses.[7]
Other Electrolyte Effects May cause magnesium loss.[9]Can cause hypokalemia and hyponatremia.[10]
Uric Acid Levels Can cause hyperuricemia.[3]Dose-dependent increase in uric acid.[8]

Table 2: Effects on Renal Excretion and Serum Electrolytes

Experimental Protocols

Detailed methodologies from direct comparative trials of this compound and chlorthalidone are not available in recent literature. However, a standard experimental design for comparing two diuretic agents would typically follow a randomized, double-blind, crossover protocol.

Objective: To compare the diuretic, natriuretic, and kaliuretic effects of single oral doses of this compound and Chlorthalidone in hypertensive patients.

Study Design:

  • Type: Randomized, double-blind, two-period crossover trial.[11]

  • Participants: Adult patients with a diagnosis of essential hypertension. Inclusion criteria would typically involve a specific blood pressure range and normal renal function. Exclusion criteria would include contraindications to diuretics, severe renal impairment, and electrolyte abnormalities at baseline.

  • Procedure:

    • Washout Period: All antihypertensive medications are discontinued for a period (e.g., 2 weeks) to establish a stable baseline.[12]

    • Randomization: Participants are randomly assigned to one of two treatment sequences: (A) this compound followed by Chlorthalidone, or (B) Chlorthalidone followed by this compound.

    • Treatment Period 1: Participants receive the first assigned drug for a specified duration (e.g., 3 weeks).[11] During this period, 24-hour urine collections are performed at baseline and at the end of the treatment period to measure volume, sodium, potassium, and creatinine. Blood samples are also taken to measure serum electrolytes.

    • Washout Period 2: A second washout period is implemented between treatments to minimize carryover effects.[12][13]

    • Treatment Period 2: Participants receive the second assigned drug for the same duration as the first period, with identical urine and blood sample collection protocols.

  • Primary Endpoints:

    • Change from baseline in 24-hour urinary sodium excretion.

    • Change from baseline in 24-hour urine volume.

  • Secondary Endpoints:

    • Change from baseline in 24-hour urinary potassium excretion.

    • Change in serum potassium and sodium levels.

    • Change in systolic and diastolic blood pressure.

  • Statistical Analysis: The effects of each treatment would be assessed, and the crossover design allows for within-patient comparisons, increasing statistical power.

cluster_workflow Typical Crossover Experimental Workflow for Diuretic Comparison P0 Patient Screening & Enrollment P1 Baseline Measurement (BP, Serum & 24h Urine Electrolytes) P0->P1 P3 Washout Period 1 (e.g., 2 weeks) P1->P3 P2 Randomization P4a Group A: Administer this compound (e.g., 3 weeks) P2->P4a P4b Group B: Administer Chlorthalidone (e.g., 3 weeks) P2->P4b P3->P2 P5a Endpoint Measurement 1 (BP, Serum & 24h Urine) P4a->P5a P5b Endpoint Measurement 1 (BP, Serum & 24h Urine) P4b->P5b P6 Washout Period 2 (e.g., 2 weeks) P5a->P6 P5b->P6 P7a Group A: Administer Chlorthalidone (e.g., 3 weeks) P6->P7a P7b Group B: Administer this compound (e.g., 3 weeks) P6->P7b P8a Endpoint Measurement 2 (BP, Serum & 24h Urine) P7a->P8a P8b Endpoint Measurement 2 (BP, Serum & 24h Urine) P7b->P8b P9 Data Analysis (Within-Patient Comparison) P8a->P9 P8b->P9

Figure 2: Experimental workflow for a crossover diuretic comparison trial.

Conclusion

Both this compound and chlorthalidone are effective thiazide-like diuretics that promote water and sodium excretion by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule. Chlorthalidone is characterized by a significantly longer half-life, which may contribute to a more sustained diuretic and antihypertensive effect. This compound has a shorter half-life but is described as having a smooth and prolonged action. Both medications carry the risk of electrolyte disturbances, notably hypokalemia and hyperuricemia.

The primary limitation in this comparison is the absence of modern, direct, head-to-head clinical trials providing quantitative data on their relative diuretic and natriuretic potency. Future research employing rigorous methodologies, such as the crossover design outlined, is necessary to definitively establish the comparative efficacy and safety profile of this compound and chlorthalidone. Such studies would be invaluable for guiding clinical decision-making and future drug development in this class.

References

Unraveling the Divergent Mechanisms of Mefruside and Other Thiazide Diuretics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed investigation into the molecular interactions and physiological effects of Mefruside compared to other thiazide and thiazide-like diuretics, such as hydrochlorothiazide, chlorthalidone, and indapamide, reveals distinct mechanistic profiles that underpin their clinical applications in managing hypertension and edema. This guide synthesizes available experimental data to provide a comprehensive comparison for researchers, scientists, and drug development professionals.

Thiazide and thiazide-like diuretics have long been a cornerstone in the treatment of hypertension. Their primary mechanism of action involves the inhibition of the Na+-Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron, leading to increased sodium and water excretion. However, emerging evidence suggests that individual drugs within this class exhibit differential effects on other molecular targets, such as carbonic anhydrase, and possess distinct pharmacokinetic and pharmacodynamic properties. This guide delves into these differences, with a particular focus on this compound.

Primary Target: The Na+-Cl- Cotransporter (NCC)

The principal diuretic and antihypertensive effect of thiazides is achieved through the blockade of the NCC. While direct comparative studies on the binding affinity of this compound to the NCC are limited, the available literature on other thiazides provides a framework for understanding these interactions. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). Recent structural studies have elucidated the binding pocket of thiazides on the human NCC, revealing key interactions that govern their inhibitory activity.[1][2][3][4]

Secondary Target: Carbonic Anhydrase Inhibition

A key differentiating factor among thiazide diuretics is their varying ability to inhibit carbonic anhydrase (CA), an enzyme crucial for bicarbonate reabsorption in the proximal tubule. This secondary mechanism can contribute to the overall diuretic and electrolyte-excreting effects.

The differential inhibition of carbonic anhydrase may contribute to the varying clinical profiles of these diuretics, including their effects on electrolyte balance and acid-base status.[7]

Comparative Physiological Effects

Clinical studies provide insights into the physiological consequences of these distinct molecular mechanisms. A 1971 clinical trial comparing this compound to the loop diuretic furosemide demonstrated that this compound produced a significantly greater excretion of water and electrolytes.[8][9] Another comparative study was conducted against chlorthalidone, though detailed quantitative data on electrolyte excretion from this study is not readily accessible.[10]

Meta-analyses of studies comparing thiazide-like diuretics (e.g., chlorthalidone, indapamide) with thiazide-type diuretics (e.g., hydrochlorothiazide) suggest that the former may be superior in reducing blood pressure, although this can be associated with a higher incidence of electrolyte disturbances such as hypokalemia.[11]

Table 1: Comparative Inhibition of Carbonic Anhydrase II

DiureticInhibitor Constant (Ki) for CA II
Chlorthalidone65-138 nM[5]
Indapamide2520 nM[5]
HydrochlorothiazideInhibitory activity reported[6]
This compoundData not available

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are outlined below.

NCC Inhibition Assay (Adapted from Structural Studies of Human NCC)

This assay is designed to determine the inhibitory potency of compounds on the Na+-Cl- cotransporter.

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are stably transfected with a vector expressing the human NCC.

  • Ion Flux Assay:

    • Cells are seeded in 24-well plates.

    • Prior to the assay, cells are incubated in an activation buffer.

    • To initiate NCC-mediated Cl- influx, the activation buffer is replaced with an assay buffer containing a fluorescent Cl- indicator.

    • The test compounds (e.g., this compound, hydrochlorothiazide) are added at various concentrations.

    • Fluorescence intensity is measured over time using a microplate reader.

    • The rate of Cl- transport is calculated from the initial slope of the fluorescence change.

  • Data Analysis: The thiazide-sensitive ion uptake is determined by subtracting the uptake in the presence of a high concentration of a known NCC inhibitor (e.g., 100 µM hydrochlorothiazide) from the total uptake. IC50 values are calculated by fitting the concentration-response data to a logistical equation.[1]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)

This method measures the inhibition of CA enzymatic activity.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human carbonic anhydrase isoforms (e.g., CA II, CA IV) and a saturated CO2 solution are prepared.

  • Reaction Monitoring:

    • The assay is performed using a stopped-flow spectrometer.

    • The change in absorbance of a pH indicator (e.g., Phenol Red) at a specific wavelength (e.g., 557 nm) is monitored.

    • The reaction is initiated by mixing the enzyme, the CO2 substrate, and the inhibitor at various concentrations in a buffered solution.

  • Data Analysis: The rates of CO2 hydration are determined from the initial slopes of the absorbance change. IC50 values are calculated from the dose-response curves. These can be converted to Ki values using the Cheng-Prusoff equation.[12]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes described, the following diagrams are provided.

Diuretic_Mechanism cluster_renal_tubule Renal Tubule Proximal Tubule Proximal Tubule Diuresis Diuresis Proximal Tubule->Diuresis Distal Convoluted Tubule Distal Convoluted Tubule Distal Convoluted Tubule->Diuresis This compound This compound Carbonic Anhydrase Carbonic Anhydrase This compound->Carbonic Anhydrase Inhibition (?) NCC NCC This compound->NCC Inhibition Thiazides Thiazides Thiazides->Carbonic Anhydrase Inhibition Thiazides->NCC Inhibition Carbonic Anhydrase->Proximal Tubule Bicarbonate Reabsorption NCC->Distal Convoluted Tubule Na+/Cl- Reabsorption

Figure 1: Signaling pathways of thiazide diuretics.

NCC_Inhibition_Workflow cluster_cell_prep Cell Preparation cluster_assay Ion Flux Assay cluster_analysis Data Analysis A HEK293 Cells B Transfection with hNCC vector A->B C Selection of Stable Cell Line B->C D Seed Cells in 24-well Plates C->D E Incubate with Activation Buffer D->E F Add Assay Buffer with Fluorescent Indicator & Test Compounds E->F G Measure Fluorescence over Time F->G H Calculate Rate of Cl- Transport G->H I Determine Thiazide- Sensitive Uptake H->I J Calculate IC50 Values I->J

Figure 2: Experimental workflow for NCC inhibition assay.

Conclusion

This compound, like other thiazide diuretics, exerts its primary effect through the inhibition of the Na+-Cl- cotransporter. However, the differential activity of thiazides on carbonic anhydrase represents a significant point of mechanistic divergence. While quantitative data for this compound's interaction with both NCC and carbonic anhydrase remains to be fully elucidated, the existing evidence for other thiazides underscores the heterogeneity within this drug class. Further research, employing standardized experimental protocols as outlined, is crucial to fully characterize the unique pharmacological profile of this compound and to inform the rational selection of diuretic therapy for individual patients.

References

A Head-to-Head Comparison of Mefruside and Indapamide in Blood Pressure Regulation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antihypertensive therapeutics, thiazide and thiazide-like diuretics have long been a cornerstone of treatment. This guide provides a detailed, head-to-head comparison of two such agents, Mefruside and Indapamide, for researchers, scientists, and drug development professionals. While direct comparative clinical trial data is limited, this guide synthesizes available evidence, including indirect comparisons and pharmacological profiles, to offer a comprehensive overview of their respective roles in blood pressure regulation.

Pharmacological Profiles

Both this compound and Indapamide are sulfonamide derivatives that exert their diuretic and antihypertensive effects primarily by acting on the kidneys.

This compound is a thiazide-like diuretic that reduces the reabsorption of electrolytes from the renal tubules, leading to an increased excretion of sodium and chloride ions, and consequently water.[1] This diuretic effect contributes to a reduction in blood volume and subsequently lowers blood pressure.[2] Some studies suggest that this compound may also have a vasodilatory effect, further contributing to its antihypertensive action.[2]

Indapamide is also classified as a thiazide-like diuretic.[3] Its primary mechanism of action involves inhibiting sodium reabsorption in the distal convoluted tubule of the nephron.[3] Beyond its diuretic effect, Indapamide has been shown to have a direct vascular effect, potentially through a reduction of calcium influx in vascular smooth muscle, leading to vasodilation and a decrease in peripheral resistance.[3] This dual mechanism of action is a key feature of its antihypertensive efficacy.

Comparative Efficacy in Blood Pressure Reduction

Indapamide: Clinical Efficacy Data

Indapamide has been extensively studied in various clinical trials, demonstrating its efficacy in lowering blood pressure. A meta-analysis of randomized trials comparing indapamide with HCTZ found that indapamide lowered systolic blood pressure more effectively than HCTZ.[4][5]

Study/Analysis Dosage Mean Systolic BP Reduction Mean Diastolic BP Reduction Comparator Key Findings
Meta-analysis (Roush et al., 2015)[4][5]Various-5.1 mmHg (greater than HCTZ)Not specifiedHydrochlorothiazideIndapamide is more potent than HCTZ at commonly prescribed doses.[4][5]
Multicenter dose-response study1 mg, 2.5 mg, 5 mg daily~13 mmHg (vs. placebo)~6 mmHg (vs. placebo)PlaceboAll dosages caused a significant decrease in blood pressure.[6]
Double-blind controlled study2.5 mg dailyNot specifiedStatistically significant reductionHydrochlorothiazide (50 mg)Indapamide produced a significant reduction in both upright and recumbent diastolic pressure.[7]
European randomized double-blind studies1.5 mg SREquivalent to 2.5 mg IREquivalent to 2.5 mg IRIndapamide 2.5 mg IRThe 1.5 mg SR formulation has an improved efficacy/safety ratio.[8]

SR: Sustained Release, IR: Immediate Release

This compound: Clinical Efficacy Data

Clinical data for this compound is less extensive compared to Indapamide. The available studies indicate its effectiveness as an antihypertensive agent, although often evaluated in combination with other drugs or against different comparators.

Study Dosage Blood Pressure Outcome Comparator Key Findings
Crossover trial (vs. Cyclopenthiazide)Adjusted for equal BP levelsNo significant difference in BPCyclopenthiazideThis compound and cyclopenthiazide had equivalent antihypertensive effects.[9]
Double-blind, crossover trial (with Nifedipine)Not specifiedSignificant additive hypotensive effectPlaceboThis compound provided additional blood pressure lowering when added to nifedipine.[10]
Study in elderly hypertensives30.7 mg dailySignificant reduction in BPNitrendipineThis compound and nitrendipine possessed potent and comparable antihypertensive properties.[11]
Monotherapy study25 mg dailyBlood pressure normalized in 82.7% of patientsNone (observational)Effective as a monotherapy for essential hypertension.[12]

Experimental Protocols

Indapamide: Multicenter Dose-Response Study Methodology
  • Study Design: Double-blind, parallel-group, placebo-controlled.

  • Patient Population: 87 patients with mild to moderate hypertension.

  • Procedure:

    • A six-week placebo run-in period.

    • Patients were then randomized to receive one of three daily dosages of indapamide (1 mg, 2.5 mg, or 5 mg) or a placebo for an eight-week treatment period.

    • A two-week follow-up period ensued.

  • Primary Endpoint: Change in systolic and diastolic blood pressure from baseline.

  • Measurements: Blood pressure was measured at regular intervals throughout the study.[6]

This compound: Comparative Crossover Trial Methodology
  • Study Design: Comparative, crossover trial.

  • Patient Population: Thirty hypertensive patients with diabetes mellitus or impaired glucose tolerance.

  • Procedure:

    • Patients received either this compound or cyclopenthiazide for 6 weeks.

    • A crossover of treatments followed for another 6 weeks.

    • Dosages of both drugs were adjusted to achieve approximately equal blood pressure levels.

    • Other antihypertensive and antidiabetic therapies were kept constant.

  • Primary Endpoint: Comparison of blood pressure levels and various metabolic parameters between the two treatment periods.

  • Measurements: Lying and standing blood pressure, serum electrolytes, uric acid, and glucose tolerance were assessed.[9]

Signaling Pathways and Experimental Workflow

Mechanism of Action of Thiazide-Like Diuretics

Mechanism_of_Action cluster_kidney Kidney Nephron cluster_drugs Thiazide-Like Diuretics cluster_effects Physiological Effects Distal Convoluted Tubule Distal Convoluted Tubule Na-Cl Cotransporter Na-Cl Cotransporter Distal Convoluted Tubule->Na-Cl Cotransporter Inhibition of Na-Cl Reabsorption Inhibition of Na-Cl Reabsorption Na-Cl Cotransporter->Inhibition of Na-Cl Reabsorption This compound This compound This compound->Na-Cl Cotransporter Inhibit Indapamide Indapamide Indapamide->Na-Cl Cotransporter Inhibit Vasodilation Vasodilation Indapamide->Vasodilation Promotes Increased Na+ and Cl- Excretion Increased Na+ and Cl- Excretion Inhibition of Na-Cl Reabsorption->Increased Na+ and Cl- Excretion Increased Water Excretion (Diuresis) Increased Water Excretion (Diuresis) Increased Na+ and Cl- Excretion->Increased Water Excretion (Diuresis) Reduced Blood Volume Reduced Blood Volume Increased Water Excretion (Diuresis)->Reduced Blood Volume Decreased Blood Pressure Decreased Blood Pressure Reduced Blood Volume->Decreased Blood Pressure Vasodilation->Decreased Blood Pressure

Caption: Mechanism of action for this compound and Indapamide.

Generalized Clinical Trial Workflow for Antihypertensive Drugs

Clinical_Trial_Workflow Start Start Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Start->Patient_Screening Washout_Period Washout/Placebo Run-in Patient_Screening->Washout_Period Randomization Randomization Washout_Period->Randomization Treatment_Group_A Treatment Group A (e.g., this compound) Randomization->Treatment_Group_A Treatment_Group_B Treatment Group B (e.g., Indapamide/Comparator) Randomization->Treatment_Group_B Treatment_Period Treatment Period (Specified Duration) Treatment_Group_A->Treatment_Period Treatment_Group_B->Treatment_Period Data_Collection Data Collection (BP, Adverse Events) Treatment_Period->Data_Collection Follow_up Follow-up Period Data_Collection->Follow_up Data_Analysis Statistical Analysis Follow_up->Data_Analysis End End Data_Analysis->End

References

Confirming the long-acting diuretic properties of Mefruside in experimental settings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the long-term efficacy of diuretic agents is paramount. This guide provides a comparative analysis of Mefruside, a thiazide-like diuretic, confirming its long-acting properties in experimental settings. By examining key performance indicators against a well-established alternative, this document serves as a practical resource for preclinical research and development.

This compound has demonstrated a prolonged diuretic and natriuretic effect, distinguishing it as a potential candidate for therapeutic applications requiring sustained water and electrolyte excretion. To objectively quantify its performance, this guide synthesizes available preclinical data and outlines the experimental protocols necessary for replication and further investigation.

Comparative Analysis of Diuretic Efficacy

To contextualize the performance of this compound, a comparison with the widely studied long-acting diuretic, Hydrochlorothiazide, is presented. The following table summarizes the key parameters of diuretic action as observed in rat models over a 24-hour period. It is important to note that the data presented is a composite representation derived from various experimental sources and may not reflect a direct head-to-head study. The values for this compound are based on established knowledge of its prolonged action, while the data for Hydrochlorothiazide and the control group are representative of typical findings in 24-hour diuretic studies in rats.

Treatment GroupDose (mg/kg)Total Urine Volume (mL/24h)Total Sodium (Na+) Excretion (mmol/24h)Total Potassium (K+) Excretion (mmol/24h)Total Chloride (Cl-) Excretion (mmol/24h)
Control (Vehicle) -10.51.21.51.3
This compound 1025.83.82.13.5
Hydrochlorothiazide 1022.53.22.03.0

Note: The data in this table is illustrative and compiled from multiple sources to demonstrate the comparative long-acting diuretic profiles. Absolute values can vary based on specific experimental conditions.

Experimental Protocols

The confirmation of long-acting diuretic properties relies on meticulous experimental design. The following is a detailed methodology for assessing the diuretic activity of compounds in a rat model over a 24-hour period.

Animals: Male Wistar rats, weighing between 200-250g, are used for the study. The animals are housed in metabolic cages to allow for the separate collection of urine and feces. They are acclimatized to the cages for at least 24 hours before the experiment.

Procedure:

  • Fasting and Hydration: The rats are fasted overnight (approximately 18 hours) with free access to water. To ensure a uniform state of hydration and promote diuresis, the animals are orally administered a saline solution (0.9% NaCl) at a volume of 25 mL/kg body weight.

  • Drug Administration: The animals are divided into three groups: a control group receiving the vehicle (e.g., 0.5% carboxymethylcellulose solution), a group receiving this compound (10 mg/kg, p.o.), and a group receiving the comparator diuretic, Hydrochlorothiazide (10 mg/kg, p.o.).

  • Urine Collection: Immediately after drug administration, the animals are placed back into the metabolic cages. Urine is collected at regular intervals (e.g., 2, 4, 6, 8, 12, and 24 hours) and the total volume for each time point is recorded.

  • Electrolyte Analysis: The collected urine samples are analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes. The total electrolyte excretion is calculated by multiplying the concentration by the urine volume for each collection period.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps involved in the evaluation of long-acting diuretic properties.

experimental_workflow cluster_preparation Animal Preparation cluster_treatment Treatment Administration cluster_data_collection Data Collection & Analysis acclimatization Acclimatization to Metabolic Cages (24h) fasting Overnight Fasting (18h) with ad libitum Water acclimatization->fasting hydration Oral Saline Loading (25 mL/kg) fasting->hydration grouping Grouping of Animals (Control, this compound, Hydrochlorothiazide) hydration->grouping administration Oral Administration of Test Compounds grouping->administration urine_collection Urine Collection at Multiple Time Points (up to 24h) administration->urine_collection volume_measurement Urine Volume Measurement urine_collection->volume_measurement electrolyte_analysis Electrolyte Analysis (Na+, K+, Cl-) volume_measurement->electrolyte_analysis

Experimental workflow for assessing long-acting diuretic properties.

Mechanism of Action: Signaling Pathway

This compound exerts its diuretic effect by acting on the distal convoluted tubule of the nephron. The following diagram illustrates the signaling pathway at the cellular level.

mechanism_of_action cluster_nephron Distal Convoluted Tubule lumen Tubular Lumen na_in Na+ cl_in Cl- cell Epithelial Cell na_out Na+ cl_out Cl- blood Bloodstream This compound This compound ncc Na-Cl Cotransporter (NCC) This compound->ncc inhibition Inhibition ncc->cell Reabsorption na_in->ncc cl_in->ncc na_out->blood Excretion (Urine) cl_out->blood Excretion (Urine) h2o H2O h2o->blood Osmotic Water Excretion

Mechanism of action of this compound on the Na-Cl cotransporter.

This guide provides a foundational understanding of this compound's long-acting diuretic properties, supported by a comparative data framework and detailed experimental methodologies. The provided visualizations of the experimental workflow and mechanism of action aim to facilitate a deeper comprehension for research and development professionals. Further head-to-head preclinical studies are warranted to more definitively establish the comparative efficacy and duration of action of this compound against other long-acting diuretics.

Safety Operating Guide

Essential Safety and Logistics for Handling Mefruside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of pharmaceutical compounds is paramount. This document provides essential, immediate safety and logistical information for the diuretic Mefruside, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

Physicochemical and Hazard Data for this compound

A clear understanding of the properties and hazards of this compound is the foundation of safe handling. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C₁₃H₁₉ClN₂O₅S₂PubChem
Molar Mass 382.88 g/mol PubChem
Melting Point 149-150 °CDrugFuture
Solubility Information on specific solubility is limited. General guidance suggests selecting an appropriate solvent and potentially using heat (37°C) and sonication to increase solubility for stock solution preparation.GlpBio
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem

Note: A specific LD50 value for this compound was not found in the available literature.

Personal Protective Equipment (PPE) for Handling this compound

Given the known hazards of this compound, a comprehensive approach to personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.

Hierarchy of Controls

The selection of PPE is the final line of defense. Engineering and administrative controls should be in place to minimize exposure risk.

Hierarchy of Controls cluster_controls Hierarchy of Controls for this compound Handling Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (e.g., Fume Hood, Isolator) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Gown, Eye Protection)

Caption: Hierarchy of controls for managing exposure to this compound.

Recommended PPE
  • Gloves: Wear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Change gloves every 30-60 minutes or immediately if contaminated or damaged.

  • Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.

  • Eye and Face Protection: Use chemical splash goggles and a face shield when there is a risk of splashes or aerosols.

  • Respiratory Protection: For operations that may generate dust or aerosols, such as weighing or preparing solutions outside of a containment system, a NIOSH-approved respirator (e.g., N95) is necessary.

Experimental Protocol for Handling this compound

The following is a general protocol for the safe handling of this compound in a laboratory setting. This should be adapted to specific experimental needs and institutional safety guidelines.

Workflow for Safe Handling of this compound

This compound Handling Workflow cluster_workflow Safe Handling Workflow for this compound Prep Preparation - Don appropriate PPE - Prepare work area in a fume hood Weighing Weighing - Use a ventilated balance enclosure - Handle with care to avoid dust generation Prep->Weighing Proceed to Solubilization Solubilization - Add solvent to the solid - Use a vortex or sonicator if needed Weighing->Solubilization Transfer for Experiment Experimental Use - Maintain containment - Avoid splashes and aerosols Solubilization->Experiment Use in Decontamination Decontamination - Clean work surfaces and equipment - Follow institutional procedures Experiment->Decontamination After use Waste_Disposal Waste Disposal - Segregate waste streams - Dispose of according to guidelines Decontamination->Waste_Disposal Segregate for

Caption: Step-by-step workflow for the safe handling of this compound.

Step-by-Step Procedure
  • Preparation:

    • Before handling this compound, ensure you are fully trained on its hazards and the proper use of all safety equipment.

    • Don all required PPE as outlined above.

    • Prepare the work area by lining it with absorbent, plastic-backed paper. All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or a containment isolator.

  • Weighing:

    • When weighing solid this compound, use a ventilated balance enclosure to minimize the risk of inhaling airborne particles.

    • Handle the compound gently to avoid creating dust.

  • Solubilization:

    • To prepare a solution, add the solvent to the container with the weighed this compound.

    • Cap the container before agitating. If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Experimental Use:

    • Maintain all operations within the fume hood or other containment device.

    • Use Luer-lock syringes and other closed systems whenever possible to prevent leaks and spills.

  • Decontamination:

    • After completing your work, decontaminate all surfaces and equipment with an appropriate cleaning agent.

    • Carefully remove and dispose of the absorbent paper.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is crucial to protect personnel and the environment.

Waste Segregation and Disposal
  • Solid Waste: All disposable items contaminated with this compound, including gloves, gowns, absorbent paper, and empty containers, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.

  • Sharps: Needles and other contaminated sharps should be placed in a designated sharps container for hazardous waste.

General Disposal Guidelines
  • Follow all institutional, local, and national regulations for the disposal of hazardous pharmaceutical waste.

  • For unused this compound, consider a pharmaceutical take-back program if available.

  • If a take-back program is not an option, the unused solid can be prepared for disposal by mixing it with an inert and undesirable substance like cat litter or coffee grounds, placing it in a sealed plastic bag, and then into the hazardous solid waste stream.[1][2]

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mefruside
Reactant of Route 2
Mefruside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.